Vildagliptin (dihydrate)
Description
BenchChem offers high-quality Vildagliptin (dihydrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vildagliptin (dihydrate) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H29N3O4 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;dihydrate |
InChI |
InChI=1S/C17H25N3O2.2H2O/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16;;/h12-14,19,22H,1-8,10-11H2;2*1H2/t12?,13?,14-,16?,17?;;/m0../s1 |
InChI Key |
MVOBUCAQTXEOGS-OGDHSBAZSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N.O.O |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N.O.O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Vildagliptin Dihydrate
Vildagliptin, a potent and selective dipeptidyl peptidase-IV (DPP-IV) inhibitor, is a critical oral therapeutic agent for the management of type 2 diabetes mellitus. Its chemical structure, (2S)-1-[[(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile, presents unique synthetic challenges, particularly in maintaining the crucial (S)-stereochemistry of the pyrrolidine ring, which is essential for its biological activity. This guide provides a comprehensive overview of the prevalent synthetic routes, purification methodologies, and impurity control strategies for vildagliptin, tailored for researchers, scientists, and professionals in drug development.
I. Synthetic Pathways for Vildagliptin
The synthesis of vildagliptin primarily involves the coupling of two key intermediates: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 3-amino-1-adamantanol. Various methods have been developed to prepare these intermediates and to couple them efficiently, aiming for high yield and purity.
A common and efficient synthetic approach begins with L-proline. This multi-step process is outlined below.[1]
Alternative routes have also been explored to simplify the process and improve yields. One such patented method starts from N-fluorenylmethoxycarbonyl-L-prolinamide, which is dehydrated to a nitrile, followed by deprotection, N-chloroacetylation, and condensation with 3-amino-1-adamantanol.[2] Another approach utilizes continuous flow technology for the in-line formation and immediate consumption of the Vilsmeier reagent for the dehydration step, which mitigates safety and handling issues associated with this reagent.[3][4]
Quantitative Data on Vildagliptin Synthesis
| Step | Starting Material | Reagents | Solvent | Yield | Reference |
| Synthesis of Intermediate A | L-proline | Chloroacetyl chloride | Tetrahydrofuran (THF) | 90% | [5] |
| Synthesis of Intermediate B | Intermediate A | Di-tert-butyl dicarbonate, Ammonium bicarbonate, Pyridine | Acetonitrile | 84% | [5] |
| Synthesis of Intermediate C | 1-Aminoadamantane HCl | H₂SO₄, HNO₃, Boric acid | - | Not specified | [1] |
| Condensation to Vildagliptin | Intermediate B & C | K₂CO₃, KI | 2-Butanone | 77% | [5] |
| Overall Process | L-proline | Various | Various | 95% | [1] |
| Alternative Condensation | (S)-1-(2-chloroacetyl)pyrrolidine-2-cyanide & 3-hydroxy-adamantanamine | Catalyst | Organic solvent/water | High yield | [6] |
Experimental Protocols for Synthesis
1. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid [1] To a solution of L-proline (10 g, 0.087 mol) in 200 mL of tetrahydrofuran (THF), chloroacetyl chloride (9.8 mL, 0.129 mol) is added dropwise at 0 °C.[1] The mixture is stirred for 20 minutes and then heated to 70 °C.[1] After the reaction is complete, the mixture is diluted with 25 mL of water and stirred for an additional 20 minutes. Brine (25 mL) and ethyl acetate (150 mL) are added for extraction.[1]
2. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile [1] The carboxylic acid intermediate is reacted with acetonitrile in the presence of sulfuric acid. The excess acetonitrile is evaporated, and the residue is worked up to yield the carbonitrile intermediate.[1]
3. Synthesis of 3-Aminoadamantanol [1] 1-Aminoadamantane hydrochloride is oxidized using a mixture of sulfuric acid and nitric acid with boric acid as a catalyst. The product is then extracted with ethanol.[1]
4. Synthesis of Vildagliptin [5] (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (2.2 g, 0.0127 mol) and 3-amino-1-adamantanol (1 g, 6 mmol) are dissolved in 15 mL of 2-butanone. Potassium carbonate (3.3 g, 24 mmol) and potassium iodide (50 mg, 0.3 mmol) are added to the mixture. The reaction mixture is stirred at reflux for 4 hours. After completion, the mixture is filtered, and the solvent is evaporated to give a residue, which is the crude vildagliptin.[5]
II. Purification of Vildagliptin and Impurity Control
The purification of crude vildagliptin is a critical step to ensure the final active pharmaceutical ingredient (API) meets the stringent purity requirements for pharmaceutical use. Recrystallization is the most common method for purifying vildagliptin.
Common Impurities
Several process-related impurities can form during the synthesis of vildagliptin. One of the most significant is the disubstituted impurity, which is challenging to remove.[7] Other potential impurities include the R-enantiomer of vildagliptin and degradation products like vildagliptin diketopiperazine.[8][9][10][11] An unknown impurity, identified as (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile, has been detected in the range of 0.01-0.06% in various batches and is noted to be unstable.[9][12]
Purification Techniques and Data
| Purification Method | Solvent System | Resulting Purity | Key Impurities Removed | Reference |
| Recrystallization | Methanol and a mixed anti-solvent | 99.92% - 99.99% | General process impurities | [13] |
| Recrystallization | Ethyl acetate and methanol (1:1) | 98.17% | Not specified | [5] |
| Recrystallization | Methyl ethyl ketone | 99.9% | Not specified | [14] |
| Recrystallization | Acetone/Ethyl acetate (7:3 v/v) | Not specified | Not specified | [1] |
| Patented Method | Avoids repeated recrystallization | Disubstituted impurities < 0.1% | Disubstituted impurities | [7] |
Experimental Protocols for Purification
1. Recrystallization from Methanol and Anti-solvent [13] Crude vildagliptin is dissolved in methanol with heating and stirring until a clear solution is obtained. The solution is then filtered while hot. The filtrate is cooled to 20-30 °C, and a pre-cooled mixed anti-solvent is added at a flow rate of 1.0-2.0 mL/min to induce crystallization. The resulting crystals are collected by vacuum filtration and dried under vacuum at 50 °C for 5 hours.[13] This method can yield purities between 99.92% and 99.99%.[13]
2. Chiral Purity Analysis The enantiomeric purity of vildagliptin is crucial for its therapeutic effect. High-performance liquid chromatography (HPLC) using a chiral stationary phase is the standard method for determining the enantiomeric purity. A validated chiral UFLC (Ultra Fast Liquid Chromatography) method can be used for the quantitative analysis of vildagliptin enantiomers.[15] The limit of detection (LOD) and limit of quantification (LOQ) for the R-enantiomer have been reported as 0.15 µg/mL and 0.5 µg/mL, respectively.[16] Another chiral separation method using capillary electrophoresis with α-cyclodextrin as a chiral selector has also been developed, offering a cost-effective alternative.[17][18]
III. Conclusion
The synthesis of vildagliptin dihydrate has been optimized through various routes, with the condensation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 3-amino-1-adamantanol being the cornerstone of most industrial processes. The primary challenges lie in the control of stereochemistry and the minimization of process-related impurities, particularly the disubstituted byproduct. Effective purification through controlled crystallization is paramount to achieving the high purity required for an active pharmaceutical ingredient. The development of robust analytical methods for both chemical and chiral purity ensures the quality and safety of the final drug product. Continuous innovation in both batch and flow chemistry promises further improvements in the efficiency, safety, and sustainability of vildagliptin synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. A kind of synthetic technique of vildagliptin - Patent CN-103804267-B - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN113527168A - Purification method of vildagliptin - Google Patents [patents.google.com]
- 8. Preparation method for vildagliptin impurity - Eureka | Patsnap [eureka.patsnap.com]
- 9. Identification, isolation and characterization of potential process-related impurity and its degradation product in vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vildagliptin diketopiperazine and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. researchgate.net [researchgate.net]
- 13. CN106966944A - A kind of vildagliptin crystal-form compound and preparation method thereof - Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. scirp.org [scirp.org]
- 16. tsijournals.com [tsijournals.com]
- 17. Chiral Separation of Vildagliptin by Capillary Electrophoresis—The Study of Enantiomeric Complexation [ouci.dntb.gov.ua]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Crystal Structure and Polymorphism of Vildagliptin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a critical therapeutic agent in the management of type 2 diabetes mellitus. The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal structure and polymorphism, are of paramount importance as they can significantly influence its stability, solubility, bioavailability, and manufacturability. This technical guide provides a comprehensive overview of the current scientific knowledge on the crystal structure and polymorphism of vildagliptin. While a dihydrate form of vildagliptin is noted in chemical databases, detailed public crystallographic data for this specific hydrate remains elusive. Therefore, this guide focuses on the well-characterized anhydrous crystalline forms, a hydrated complex, and the amorphous state of vildagliptin. It includes a compilation of available quantitative data, detailed experimental methodologies for characterization, and visual representations of polymorphic relationships and analytical workflows to serve as a valuable resource for researchers and professionals in the field of drug development.
Introduction to Vildagliptin and Polymorphism
Vildagliptin is an oral antihyperglycemic agent that enhances the incretin system to improve glycemic control. The ability of a solid material to exist in multiple crystalline forms is known as polymorphism. These different forms, or polymorphs, have the same chemical composition but differ in their crystal lattice arrangements. Such variations can lead to different physicochemical properties, making the study of polymorphism a critical aspect of drug development.
The known solid-state forms of vildagliptin include at least two anhydrous crystalline polymorphs, an amorphous form, and a hydrated complex. Understanding the relationships between these forms and the methods to characterize them is essential for ensuring consistent product quality and therapeutic efficacy.
Crystalline Forms of Vildagliptin
Anhydrous Polymorphs
At least two distinct anhydrous crystalline forms of vildagliptin have been reported in scientific literature and patent filings. For the purpose of this guide, they will be referred to as Form A and Form B, in addition to a well-defined single crystal structure.
Table 1: Crystallographic Data for Anhydrous Vildagliptin
| Parameter | Anhydrous Vildagliptin (Single Crystal) |
| Space Group | P212121 |
| a (Å) | 10.14270(10) |
| b (Å) | 10.60440(10) |
| c (Å) | 14.51410(10) |
| Volume (ų) | 1561.1 |
Table 2: Powder X-ray Diffraction (PXRD) Peaks for Anhydrous Vildagliptin Polymorphs
| Form A (2θ ± 0.3°)[1] | Form B (2θ ± 0.2°)[1] |
| 12.0 | 6.02 |
| 13.5 | 7.53 |
| 16.13 | 9.62 |
| 16.6 | 11.41 |
| 17.1 | 12.60 |
| 17.2 | 14.03 |
| 20.1 | 15.13 |
| 22.5 | 18.64 |
| 27.4 | 21.22 |
| 28.1 | 23.01 |
| 25.06 | |
| 28.62 | |
| 32.03 | |
| 34.42 |
Vildagliptin Hydrates
The existence of a vildagliptin dihydrate is acknowledged in chemical databases such as PubChem. However, to date, detailed experimental crystallographic data for a pure vildagliptin dihydrate is not publicly available.
A vildagliptin calcium chloride trihydrate complex has been described in patent literature. This complex is a crystalline solid with a distinct melting point, suggesting a stable, ordered structure.
Table 3: Characterization Data for Vildagliptin Calcium Chloride Trihydrate Complex
| Property | Value |
| Melting Point (°C) | 168-174 |
| Stoichiometry | 1:1:3 (Vildagliptin:CaCl₂:H₂O) |
Amorphous Vildagliptin
An amorphous form of vildagliptin has also been reported.[2] Unlike crystalline forms, amorphous solids lack a long-range ordered molecular structure. This can lead to different properties, such as potentially higher solubility and dissolution rates, but also a greater susceptibility to physical and chemical instability.
Experimental Protocols for Characterization
The characterization of vildagliptin polymorphs relies on a combination of thermoanalytical and spectroscopic techniques.
Powder X-ray Diffraction (PXRD)
PXRD is a fundamental technique for identifying and differentiating crystalline forms.
-
Sample Preparation: A thin layer of the vildagliptin powder sample is carefully placed onto a sample holder.
-
Instrumentation: A diffractometer with a Cu Kα radiation source is typically used.
-
Data Collection: The sample is scanned over a 2θ range, for example, from 4° to 50°, at a specified scan rate.
-
Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, provides a unique fingerprint for each crystalline form.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal events, such as melting and solid-solid transitions, as a function of temperature.
-
Sample Preparation: A few milligrams (typically 1-5 mg) of the vildagliptin sample are accurately weighed into an aluminum pan, which is then hermetically sealed.
-
Instrumentation: A calibrated DSC instrument.
-
Method: The sample is heated at a constant rate, for example, 10 °C/min, under a nitrogen purge. An empty sealed pan is used as a reference.
-
Analysis: The heat flow to the sample is monitored, and endothermic (e.g., melting) or exothermic (e.g., crystallization) events are recorded. A patent for a crystalline form of vildagliptin reported an endothermic peak at approximately 160 °C with no prior thermal events, indicating the absence of crystal water or solvent.[1]
Thermogravimetric Analysis (TGA)
TGA measures changes in the mass of a sample as a function of temperature, which is useful for detecting the presence of water or other solvents in the crystal structure.
-
Sample Preparation: A small amount of the vildagliptin sample (typically 5-10 mg) is placed in a tared TGA pan.
-
Instrumentation: A calibrated TGA instrument.
-
Method: The sample is heated at a controlled rate, for example, 10 °C/min, under a nitrogen atmosphere.
-
Analysis: The mass of the sample is continuously recorded. A significant mass loss at temperatures below approximately 120°C can indicate the presence of water or other volatile solvents. For one crystalline form, no significant weight loss was observed before 150 °C, confirming its anhydrous nature.[1]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of molecules and can be used to identify different polymorphic forms due to variations in the crystal lattice that affect these vibrations.
-
Sample Preparation: The vildagliptin sample can be prepared as a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Collection: The spectrum is typically recorded over the mid-IR range (e.g., 4000-400 cm⁻¹).
-
Analysis: Differences in the peak positions and intensities in the fingerprint region (below 1500 cm⁻¹) can be indicative of different polymorphic forms.
Visualizing Polymorphic Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate the relationships between the different solid-state forms of vildagliptin and a typical experimental workflow for their characterization.
Conclusion
The solid-state chemistry of vildagliptin is multifaceted, with several anhydrous polymorphs and an amorphous form being identified and characterized. While the existence of a dihydrate is noted, a comprehensive public crystallographic description remains an area for future research. The choice of solvent and crystallization conditions plays a crucial role in determining which polymorphic form is obtained. A thorough understanding and characterization of these forms using a combination of analytical techniques such as PXRD, DSC, TGA, and IR spectroscopy are imperative for the development of stable, safe, and effective vildagliptin drug products. This guide serves as a foundational resource for professionals engaged in the research and development of vildagliptin formulations.
References
Vildagliptin Dihydrate: A Technical Overview of Pleiotropic Mechanisms Beyond DPP-4 Inhibition
An in-depth technical guide on the mechanism of action of Vildagliptin Dihydrate beyond DPP-4 inhibition.
Audience: Researchers, scientists, and drug development professionals.
Abstract
Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor widely used for the management of type 2 diabetes mellitus. Its primary mechanism of action involves preventing the degradation of incretin hormones, such as GLP-1 and GIP, thereby enhancing glucose-dependent insulin secretion. However, a growing body of evidence reveals that vildagliptin exerts a range of pleiotropic effects that are independent of its classical role in glycemic control. These non-canonical actions contribute to its beneficial profile, particularly in providing cardiovascular, renal, and anti-inflammatory benefits. This technical guide delves into the molecular mechanisms underpinning these effects, focusing on signaling pathways beyond DPP-4 inhibition. We present key experimental data, detailed methodologies from seminal studies, and visual representations of the core signaling cascades involved.
Cardiovascular Protective Mechanisms
Vildagliptin has demonstrated significant vasculoprotective effects that extend beyond its glucose-lowering capabilities. These effects are primarily mediated through improvements in endothelial function, reduction of inflammation, and attenuation of oxidative stress.
Enhancement of Endothelial Function via eNOS/Akt Signaling
A key mechanism for vildagliptin's cardiovascular benefit is its ability to promote nitric oxide (NO) bioavailability, a critical factor in endothelium-dependent vasodilation.[1] Studies indicate that vildagliptin stimulates the phosphorylation and activation of endothelial nitric oxide synthase (eNOS) through the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[2][3] This leads to increased NO production, improved vascular relaxation, and enhanced revascularization in ischemic conditions.[2] This effect is believed to be mediated by both GLP-1-dependent and GLP-1-independent mechanisms.[2][3]
References
- 1. Vildagliptin Improves Endothelium-Dependent Vasodilatation in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vildagliptin Stimulates Endothelial Cell Network Formation and Ischemia-induced Revascularization via an Endothelial Nitric-oxide Synthase-dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
Vildagliptin Dihydrate: A Comprehensive Technical Guide to its Degradation Products and Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vildagliptin is an oral anti-hyperglycemic agent that enhances the incretin system by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] The chemical stability of vildagliptin is a critical factor in ensuring the safety and efficacy of its pharmaceutical formulations. Understanding its degradation profile under various stress conditions is paramount for developing stable dosage forms and for regulatory purposes. This technical guide provides an in-depth overview of the known degradation products of vildagliptin dihydrate, the pathways through which they are formed, and the experimental methodologies used to study these processes.
Forced degradation studies are essential for identifying potential degradation products that might form under various storage and handling conditions.[1][2] Vildagliptin has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions, while it exhibits relative stability under neutral, thermal, and photolytic stress.[3]
Degradation Products of Vildagliptin
Several degradation products of vildagliptin have been identified and characterized using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection and mass spectrometry (MS).[4][5][6] The formation of these degradants is highly dependent on the specific stress conditions applied.
Summary of Vildagliptin Degradation Products
The following table summarizes the major degradation products of vildagliptin reported in the literature, identified by their relative retention times (RRT) and mass-to-charge ratios (m/z).
| Stress Condition | Degradant RRT | m/z ([M+H]⁺) | Proposed Structure/Name | Reference |
| Acidic | 1.3 | 304 | 2-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | [4][5][6] |
| Basic | 0.4 | 322.6 | (1,4-dioxo-1,4,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl)glycylproline | [5][6] |
| Basic | 0.6 | 321.1 | 1-(((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)glycyl)pyrrolidine-2-carboxamide | [5][6] |
| Basic | 1.2 | 337.2 | 1-(((1S, 3S, 5S, 7S)-1,3-dihydroxyadamantan-2-yl)glycyl)pyrrolidine-2-carboxamide | [5][6] |
| Oxidative | 0.38 | 241.1 | N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) glycinate | [5][7] |
| Oxidative | 0.6 | 321.0 | 1-(((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)glycyl)pyrrolidine-2-carboxamide | [5][7] |
| Oxidative | 0.8 | 183.1 | (1S, 3R, 5R, 7S)-3-(hydroxyamino)adamantan-1-ol | [5] |
| Acidic/Basic | - | 226 | [(3-hydroxytricyclo-[3.3.1.13,7]decan-1-yl)amino]acetic acid | [2][4] |
| Acidic/Basic | - | - | 1-{[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl}-pyrrolidine-2-carboxylic acid | [2][4] |
| Acidic/Basic/Oxidative | - | - | 1-{[(3-hydroxytricyclo[3.3.1.13,7]-decan-1-yl)amino]acetyl}pyrrolidine-2-carboxamide | [2][4] |
Degradation Pathways of Vildagliptin
The degradation of vildagliptin proceeds through several pathways, primarily hydrolysis of the amide and nitrile groups and oxidation.
Hydrolytic Degradation (Acidic and Basic Conditions)
Under acidic conditions, the primary degradation pathway involves the hydrolysis of the amide bond, leading to the formation of [(3-hydroxytricyclo-[3.3.1.13,7]decan-1-yl)amino]acetic acid and the pyrrolidine-2-carbonitrile moiety. Another significant acid-catalyzed degradation product is 2-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) hexahydropyrrolo[1,2-a]pyrazine-1,4-dione.[4][5][6]
In basic media, vildagliptin is more susceptible to degradation. The nitrile group can be hydrolyzed to a carboxamide, forming 1-(((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)glycyl)pyrrolidine-2-carboxamide. Further hydrolysis of the amide bond can also occur.[4][5][6]
Caption: Vildagliptin Hydrolytic Degradation Pathways.
Oxidative Degradation
Oxidative stress, typically induced by hydrogen peroxide, leads to the formation of several degradation products. These include N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) glycinate and (1S, 3R, 5R, 7S)-3-(hydroxyamino)adamantan-1-ol, indicating that the adamantane moiety and the glycine linker are susceptible to oxidation.[5][7]
Caption: Vildagliptin Oxidative Degradation Pathway.
Experimental Protocols for Forced Degradation Studies
The following are detailed methodologies for conducting forced degradation studies on vildagliptin, compiled from various research articles.
General Experimental Workflow
Caption: General Workflow for Forced Degradation Studies.
Acidic Degradation Protocol
-
Preparation of Vildagliptin Solution: Dissolve 9 mg of vildagliptin in 2.0 mL of methanol.[3][7]
-
Stress Application: Add 3.0 mL of 1.0 M hydrochloric acid (HCl) solution.[3][7]
-
Incubation: Keep the mixture at 80°C for a specified duration (e.g., 3 to 9 hours).[3][7]
-
Neutralization: After incubation, cool the solution to room temperature and neutralize to pH 7.0 by the gradual addition of a sodium hydroxide (NaOH) solution.[3]
-
Final Preparation: Dilute the neutralized solution with a suitable diluent to achieve a final vildagliptin concentration of approximately 1.0 mg/mL.[3]
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method.
Basic Degradation Protocol
-
Preparation of Vildagliptin Solution: Dissolve 9 mg of vildagliptin in 2.0 mL of methanol.[3][7]
-
Stress Application: Add 3.0 mL of 0.1 M or 1.0 M sodium hydroxide (NaOH) solution.[7]
-
Incubation: Keep the mixture at room temperature or 80°C for a specified duration (e.g., 3 hours).[7]
-
Neutralization: After incubation, cool the solution to room temperature and neutralize to pH 7.0 by the gradual addition of a hydrochloric acid (HCl) solution.[3]
-
Final Preparation: Dilute the neutralized solution with a suitable diluent to achieve a final vildagliptin concentration of approximately 1.0 mg/mL.[3]
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method.
Oxidative Degradation Protocol
-
Preparation of Vildagliptin Solution: Dissolve vildagliptin raw material in a suitable solvent.
-
Stress Application: Expose the solution to 3% hydrogen peroxide (H₂O₂) at room temperature.[7]
-
Incubation: Maintain the reaction for a specified time (e.g., 1 to 7 hours).[7]
-
Final Preparation: Dilute the solution with a suitable diluent to the target concentration for analysis.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method.
Thermal and Photolytic Degradation
Vildagliptin has been reported to be relatively stable under thermal and photolytic stress conditions.[3]
-
Thermal Stress: Vildagliptin powder is typically exposed to dry heat at temperatures ranging from 80°C to 150°C for several hours.[3]
-
Photolytic Stress: Vildagliptin solutions are exposed to UV light.
In both cases, no significant degradation has been observed in several studies.[3]
Quantitative Analysis of Degradation
The extent of vildagliptin degradation under different stress conditions can be quantified using stability-indicating HPLC methods. The percentage of degradation is calculated by comparing the peak area of vildagliptin in the stressed sample to that of an unstressed standard solution.
| Stress Condition | Reagent/Condition | Temperature | Duration | % Degradation | Reference |
| Acidic | 1.0 M HCl | 80°C | 9 hours | ~30% (of a degradant) | [7] |
| Acidic | 1 M HCl | 70°C | 210 min | ~85% | [1] |
| Acidic | 1 M HCl | 23°C | 240 min | 59.28% | [1] |
| Basic | 1 M NaOH | 70°C | - | Complete degradation | [1] |
| Basic | 1 M NaOH | 23°C | 240 min | 84.33% | [1] |
| Oxidative | 3% H₂O₂ | Room Temp | 1 hour | Degradants at 29.5%, 20.2%, 16.0% area | [7] |
| Oxidative | 3% H₂O₂ | Room Temp | 7 hours | Degradants at 39.1%, 17.6%, 11.8% area | [7] |
| Oxidative | 3% H₂O₂ | 23°C | 180 min | 87.04% | [1] |
| Oxidative | 6% H₂O₂ | Room Temp | 30 min | >25% | [1] |
| Thermal | 80°C - 150°C | - | up to 7 hours | Not significant | [3] |
| Photolytic | UV light | - | - | Not significant | [3] |
Conclusion
This technical guide has provided a comprehensive overview of the degradation products and pathways of vildagliptin dihydrate. The molecule is primarily susceptible to degradation via hydrolysis under acidic and basic conditions and through oxidation. A thorough understanding of these degradation pathways and the conditions that promote them is crucial for the development of stable pharmaceutical formulations of vildagliptin. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and quality control. The use of validated stability-indicating analytical methods is essential for accurately monitoring the purity and stability of vildagliptin in both bulk drug substance and finished pharmaceutical products.
References
- 1. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
Vildagliptin Dihydrate: A Comprehensive Technical Guide on Physicochemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. By preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), vildagliptin enhances pancreatic islet function, leading to improved glycemic control. This technical guide provides an in-depth overview of the physicochemical properties and solubility of vildagliptin dihydrate, offering critical data and methodologies for researchers and professionals in drug development. While much of the available data pertains to the anhydrous form of vildagliptin, this document specifies the dihydrate form where information is available.
Physicochemical Properties
The fundamental physicochemical properties of a drug substance are critical determinants of its formulation, stability, and bioavailability. The following tables summarize the key properties of vildagliptin and its dihydrate form.
Table 1: General Physicochemical Properties of Vildagliptin and Vildagliptin Dihydrate
| Property | Vildagliptin | Vildagliptin Dihydrate |
| Chemical Name | (2S)-1-[[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidinecarbonitrile | (2S)-1-[[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidinecarbonitrile dihydrate |
| CAS Number | 274901-16-5[1][2] | 2133364-01-7 |
| Molecular Formula | C₁₇H₂₅N₃O₂[1][2] | C₁₇H₂₉N₃O₄ |
| Molecular Weight | 303.40 g/mol [1][2] | 339.43 g/mol |
| Appearance | White to off-white crystalline powder[2] | Solid |
| Melting Point | 148-150 °C[3], 153-155 °C[4], >145°C (dec.)[2] | A crystalline form has been reported with a melting point of 159.0-161.0 °C[5] |
| pKa | 9.03 (secondary amino group) | Not explicitly found, but expected to be similar to the anhydrous form. |
| logP | -0.22 | Not explicitly found, but expected to be similar to the anhydrous form. |
Solubility Profile
The solubility of vildagliptin is a key factor in its absorption and formulation. It is generally characterized by good aqueous solubility.
Table 2: Solubility of Vildagliptin in Various Solvents
| Solvent | Solubility | Reference |
| Water | Freely soluble[6], 60 mg/mL (197.75 mM)[7] | [6][7] |
| 0.1N HCl | Soluble | [8] |
| PBS (pH 7.2) | Approximately 10 mg/mL[1][9] | [1][9] |
| pH 6.8 Phosphate Buffer | Soluble[6] | [6] |
| Ethanol | Approximately 15-16 mg/mL, 60 mg/mL (197.75 mM)[1][7][9] | [1][7][9] |
| DMSO | Approximately 15 mg/mL, up to 45 mg/mL, 60 mg/mL (197.75 mM)[1][4][7] | [1][4][7] |
| Dimethylformamide (DMF) | Approximately 20 mg/mL[1][9] | [1][9] |
Vildagliptin is reported to be freely soluble in buffers with a pH range from 4.1 to 9.0. One study indicates that vildagliptin tablets are pH-independent preparations, showing dissolution in water, phosphate buffer solutions at pH 4.5 and 6.8, and 0.1 mol/L hydrochloric acid solution.[5]
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the crystalline solid melts.
Apparatus:
-
Melting point apparatus with a heating block and temperature control
-
Glass capillary tubes (one end sealed)
-
Mortar and pestle
-
Sample packing wire
Procedure:
-
Sample Preparation: Ensure the vildagliptin dihydrate sample is completely dry and in a fine powdered form. If necessary, gently grind the sample using a mortar and pestle.[10]
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample until a small amount of the sample enters the tube.[11]
-
Sample Packing: Invert the capillary tube and tap the sealed end on a hard surface to pack the sample into the bottom of the tube. Alternatively, drop the tube through a long glass tube to achieve tight packing. The final packed sample height should be 2-3 mm.[11][12]
-
Measurement:
-
Insert the loaded capillary tube into the heating block of the melting point apparatus.[10]
-
Set the apparatus to a starting temperature approximately 5-10°C below the expected melting point.
-
Heat rapidly to the starting temperature.
-
Once at the starting temperature, reduce the heating rate to 1-2°C per minute to allow for accurate observation.[10]
-
Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the entire solid has transitioned to a liquid (completion of melting). This range is the melting point.[11]
-
-
Replicates: Perform the measurement in triplicate with fresh samples for each determination to ensure accuracy.[13]
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the ionizable group(s) in vildagliptin.
Apparatus:
-
pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of vildagliptin dihydrate in a suitable solvent (e.g., water or a co-solvent system if necessary) to create a solution of known concentration.
-
Titration Setup: Place the beaker containing the vildagliptin solution on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette containing the titrant (e.g., 0.1 M HCl for a basic compound) above the beaker.
-
Titration:
-
Record the initial pH of the solution.
-
Add the titrant in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[14]
-
Continue the titration well past the equivalence point, which is characterized by a sharp change in pH.
-
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of titrant added.
-
Determine the equivalence point from the inflection point of the curve. This can be more accurately determined by plotting the first or second derivative of the curve.[14]
-
The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.
-
The pH at the half-equivalence point is equal to the pKa of the ionizable group.[15][16]
-
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of vildagliptin dihydrate in a specific solvent.
Apparatus:
-
Glass vials with screw caps
-
Shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Syringe filters (e.g., 0.45 µm)
Procedure:
-
Sample Preparation: Add an excess amount of vildagliptin dihydrate to a vial containing a known volume of the desired solvent (e.g., water, buffer of a specific pH). The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a shaker at a constant temperature. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials to pellet the excess solid.
-
Sample Analysis:
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution as necessary to fall within the linear range of the analytical method.
-
Determine the concentration of vildagliptin in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
-
Calculation: Calculate the solubility of vildagliptin dihydrate in the solvent, taking into account any dilution factors.
Signaling Pathway and Experimental Workflow Visualizations
Vildagliptin's Mechanism of Action: DPP-4 Inhibition Pathway
Vildagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This inhibition prevents the breakdown of incretin hormones, GLP-1 and GIP, leading to a cascade of events that regulate blood glucose levels.
Caption: Vildagliptin inhibits DPP-4, increasing GLP-1 and GIP levels, which regulate insulin and glucagon secretion.
Experimental Workflow: Vildagliptin Assay by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and robust method for the quantification of vildagliptin in bulk drug and pharmaceutical formulations.
Caption: Workflow for the quantitative analysis of vildagliptin using RP-HPLC.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. usbio.net [usbio.net]
- 3. chemicalpoint.eu [chemicalpoint.eu]
- 4. Vildagliptin | 274901-16-5 [chemicalbook.com]
- 5. CN106966944B - Vildagliptin crystal form compound and preparation method thereof - Google Patents [patents.google.com]
- 6. innovationinfo.org [innovationinfo.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Characterization and Compatibility Studies of Different Rate Retardant Polymer Loaded Microspheres by Solvent Evaporation Technique: In Vitro-In Vivo Study of Vildagliptin as a Model Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. westlab.com [westlab.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. thinksrs.com [thinksrs.com]
- 13. Melting Range or Temperature (Apparatus and Deternination) | Pharmaguideline [pharmaguideline.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
Vildagliptin Dihydrate: An In-Depth Technical Guide to In Vitro Metabolic Fate and Biotransformation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vildagliptin is an oral hypoglycemic agent that enhances the incretin system by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. Understanding the metabolic fate and biotransformation of vildagliptin is crucial for drug development, offering insights into its pharmacokinetic profile, potential drug-drug interactions, and overall safety. This technical guide provides a comprehensive overview of the in vitro metabolism of vildagliptin dihydrate, focusing on key metabolic pathways, enzymatic contributors, and detailed experimental methodologies.
Core Concepts in Vildagliptin In Vitro Metabolism
The in vitro metabolism of vildagliptin is characterized by its primary route of biotransformation through hydrolysis, with a minimal contribution from cytochrome P450 (CYP) enzymes. This profile suggests a low potential for CYP-mediated drug-drug interactions. The principal metabolic pathway is the hydrolysis of the cyano group to form the pharmacologically inactive carboxylic acid metabolite, M20.7 (also known as LAY151). A unique aspect of vildagliptin's metabolism is the significant role of its therapeutic target, the DPP-4 enzyme, in this hydrolytic conversion.
Other minor metabolic pathways have been identified, including amide bond hydrolysis and oxidation of the pyrrolidine moiety. In vitro systems such as human liver microsomes, S9 fractions, and hepatocytes are instrumental in elucidating these metabolic routes.
Quantitative Analysis of Vildagliptin Metabolism
The following tables summarize the quantitative data on the in vitro formation of the major metabolite M20.7 in various human liver fractions.
Table 1: Formation Rate of Vildagliptin Metabolite M20.7 in Human Liver Fractions
| In Vitro System | Vildagliptin Concentration (µM) | M20.7 Formation Rate (pmol/h/mg protein) |
| Liver S9 Fraction | 10 | 0.21 ± 0.03[1] |
| Liver Cytosol | 10 | 0.13 ± 0.01[1] |
| Liver Microsomes | 10 | 0.64 ± 0.05[1] |
Key Metabolic Pathways and Enzymology
The biotransformation of vildagliptin is multifaceted, involving several key enzymatic reactions.
Major Metabolic Pathway: Cyano Group Hydrolysis
The predominant metabolic pathway for vildagliptin is the hydrolysis of its cyano moiety to form the inactive carboxylic acid metabolite M20.7.[2] This reaction is notably not mediated by the cytochrome P450 system. In vitro studies have demonstrated that the dipeptidyl peptidase-4 (DPP-4) enzyme, the pharmacological target of vildagliptin, plays a significant role in this hydrolytic conversion.[2] The formation of M20.7 has been observed to be higher in liver microsomes compared to the cytosol.[1]
Minor Metabolic Pathways
In addition to the primary hydrolytic pathway, vildagliptin undergoes several minor biotransformations:
-
Amide Bond Hydrolysis: Cleavage of the amide bond results in the formation of metabolite M15.3.
-
Glucuronidation: Direct conjugation of vildagliptin leads to the formation of a glucuronide metabolite, M20.2.
-
Oxidation: Hydroxylation of the pyrrolidine ring produces the oxidative metabolites M20.9 and M21.6. The specific cytochrome P450 isozymes responsible for these minor oxidative pathways are not definitively identified but their overall contribution to vildagliptin's metabolism is minimal.
Experimental Protocols for In Vitro Metabolism Studies
Detailed methodologies are critical for the reproducible in vitro evaluation of vildagliptin's metabolism. Below are representative protocols for key experiments.
Protocol 1: Determination of M20.7 Formation in Human Liver Fractions
This protocol outlines the procedure for measuring the formation of the major metabolite M20.7 from vildagliptin in human liver S9, cytosol, and microsomes.
1. Materials and Reagents:
-
Vildagliptin
-
Human liver S9 fraction, cytosol, and microsomes
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (optional, for assessing CYP involvement)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
HPLC-grade water and methanol
2. Incubation Procedure:
-
Prepare a stock solution of vildagliptin in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, pre-incubate the liver fraction (S9, cytosol, or microsomes) in potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding vildagliptin to the incubation mixture. The final vildagliptin concentration should be within the desired range for kinetic analysis (e.g., 10 µM for single-point assays).
-
Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 60 minutes).
-
Terminate the reaction by adding a sufficient volume of cold acetonitrile containing an internal standard.
-
Vortex the mixture and centrifuge to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
3. Analytical Method: HPLC-MS/MS for Vildagliptin and M20.7 Quantification:
-
Chromatographic Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for vildagliptin and M20.7.
-
Protocol 2: CYP Reaction Phenotyping for Oxidative Metabolites
This protocol is designed to identify the specific CYP isozymes involved in the minor oxidative metabolism of vildagliptin.
1. Materials and Reagents:
-
Vildagliptin
-
Recombinant human CYP isozymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)
-
Human liver microsomes
-
Selective CYP chemical inhibitors
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard
2. Incubation with Recombinant CYPs:
-
Incubate vildagliptin with individual recombinant CYP isozymes in the presence of an NADPH regenerating system.
-
Follow the incubation and sample preparation steps as outlined in Protocol 1.
-
Analyze the formation of oxidative metabolites (M20.9, M21.6) by LC-MS/MS to identify which isozymes are capable of metabolizing vildagliptin.
3. Chemical Inhibition Study in Human Liver Microsomes:
-
Pre-incubate pooled human liver microsomes with selective chemical inhibitors for each major CYP isozyme.
-
Initiate the reaction by adding vildagliptin and the NADPH regenerating system.
-
Follow the incubation and sample preparation steps as outlined in Protocol 1.
-
Quantify the formation of oxidative metabolites and compare the results to a control incubation without inhibitors to determine the extent of inhibition by each specific CYP inhibitor.
Visualizing Metabolic Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide clear visualizations of the metabolic pathways and experimental workflows.
References
A Technical Guide to the Enantiomeric Separation and Analysis of Vildagliptin Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the enantiomeric separation and analysis of vildagliptin dihydrate, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. As vildagliptin is administered as the enantiomerically pure S-vildagliptin, the accurate quantification of the inactive R-enantiomer is critical for quality control and regulatory compliance.[1][2] This document details various analytical techniques, presents quantitative data in a comparative format, and offers detailed experimental protocols.
Core Analytical Techniques
The primary methods for the enantiomeric separation of vildagliptin include High-Performance Liquid Chromatography (HPLC), Ultra-Fast Liquid Chromatography (UFLC), and Capillary Electrophoresis (CE). The selection of a specific method often depends on factors such as the required sensitivity, analysis time, and available instrumentation.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely employed technique for vildagliptin enantiomer resolution.[3] The separation is typically achieved using chiral stationary phases (CSPs), with polysaccharide-based columns being particularly effective.
Ultra-Fast Liquid Chromatography (UFLC)
UFLC offers a significant advantage in terms of reduced analysis time and solvent consumption while maintaining high separation efficiency. A validated chiral UFLC method has been developed for the rapid and precise analysis of vildagliptin enantiomers.[4][5]
Capillary Electrophoresis (CE)
Capillary electrophoresis provides a high-efficiency alternative for chiral separations. The use of chiral selectors, such as cyclodextrins, in the background electrolyte enables the resolution of vildagliptin enantiomers.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters from various validated methods for the enantiomeric separation of vildagliptin.
Table 1: Chromatographic Conditions and Performance
| Parameter | Chiral HPLC Method 1 | Chiral UFLC Method | Chiral HPLC Method 2 | Capillary Electrophoresis Method |
| Chromatographic Column | Chiralpak IC (250 mm x 4.6 mm, 5 µm) | Chiralcel OD-RH (250 mm x 4.6 mm, 5 µm)[4][5] | Lux-Cellulose-2 | Fused silica capillary |
| Mobile Phase/Electrolyte | Isocratic elution | 20 mM borax buffer (pH 9.0 ± 0.05), ACN, and 0.1% Triethylamine (50:50:0.1, v/v/v)[4][5] | Methanol/water/diethylamine (80:20:0.2, v/v/v)[6] | 75 mM acetate buffer (pH 4.5) containing 50 mM α-CD[1] |
| Flow Rate/Voltage | - | 1 mL/min[4][5] | 0.45 mL/min[6] | 18 kV[1] |
| Detection Wavelength | - | 210 nm[4][5] | - | - |
| Column/Capillary Temperature | - | 25°C[4] | 45°C[6] | 15°C[1] |
| Retention/Migration Time (R-Vildagliptin) | - | 5.2 min[4][5] | - | - |
| Retention/Migration Time (S-Vildagliptin) | - | 7.2 min[4][5] | - | - |
| Resolution (Rs) | >1.5 | 4.66[4][5] | Baseline separation[6] | 2.07[1] |
Table 2: Method Validation Parameters
| Parameter | Chiral UFLC Method | Chiral HPLC Method (Normal Phase) |
| Linearity Range (S-Vildagliptin) | 1 - 12 µg/mL[4] | 2.0 - 12.5 µg/mL[7] |
| Correlation Coefficient (r²) | 0.999[4] | 0.9997[7] |
| Limit of Detection (LOD) | 0.024 µg/mL[4][5] | 1.0 µg/mL[7] |
| Limit of Quantification (LOQ) | 0.075 µg/mL[4] | 2.1 µg/mL[7] |
| Accuracy (% Recovery) | 99.19% to 100.4%[4] | - |
| Precision (% RSD - Intraday) | 0.346%[4] | - |
| Precision (% RSD - Interday) | 0.364%[4] | - |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Chiral Ultra-Fast Liquid Chromatography (UFLC) Method
Objective: To achieve rapid and efficient enantiomeric separation of vildagliptin.[4][5]
Instrumentation:
-
Ultra-Fast Liquid Chromatograph equipped with a UV detector.
Chromatographic Conditions:
-
Column: Chiralcel OD-RH, tris(3,5-dimethyl phenyl carbamate) (250 mm × 4.6 mm, 5 µm).[4]
-
Mobile Phase: A mixture of 20 mM borax buffer (pH 9.0 ± 0.05), acetonitrile (ACN), and 0.1% Triethylamine (TEA) in a ratio of 50:50:0.1 (v/v/v).[4][5]
-
Column Temperature: 25°C.[4]
-
Injection Volume: 20 μL.[4]
Sample Preparation:
-
Accurately weigh 50 mg of vildagliptin standard or sample and transfer to a 50 mL volumetric flask.[5]
-
Dissolve the contents in HPLC grade methanol.[5]
-
Make up the volume to the mark with methanol to obtain a final concentration of 1 mg/mL.[5]
-
Sonicate the resulting solution for 15 minutes.[5]
-
Perform further dilutions as required to prepare calibration standards and quality control samples.[5]
Capillary Electrophoresis (CE) Method
Objective: To provide a cost-effective alternative for the enantiomeric purity control of vildagliptin.[1]
Instrumentation:
-
Capillary Electrophoresis system.
Electrophoretic Conditions:
-
Capillary: Fused silica capillary.
-
Background Electrolyte (BGE): 75 mM acetate buffer (pH 4.5) containing 50 mM α-cyclodextrin (α-CD).[1]
-
Applied Voltage: 18 kV.[1]
-
Capillary Temperature: 15°C.[1]
Sample Preparation:
-
Dissolve the vildagliptin sample in the background electrolyte to the desired concentration.
Visualizations
The following diagrams illustrate the experimental workflow for the enantiomeric analysis of vildagliptin.
Caption: Experimental workflow for vildagliptin enantiomeric analysis.
Caption: Logic for selecting an analytical method.
References
- 1. mdpi.com [mdpi.com]
- 2. Chiral Separation of Vildagliptin by Capillary Electrophoresis—The Study of Enantiomeric Complexation [ouci.dntb.gov.ua]
- 3. Physicochemical Properties and Methods of Analysis of Vildagliptin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. Validated Chiral Ultra Fast Liquid Chromatographic Method for Quantitative Analysis of Enantiomeric Vildagliptin [scirp.org]
- 6. Simultaneous determination of enantiomeric and organic impurities of vildagliptin on a cellulose tris(3-chloro-4-methylphenylcarbamate) column under revered-phase conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN110702803A - Detection method of vildagliptin enantiomer - Google Patents [patents.google.com]
Vildagliptin Dihydrate and its Interaction with Plasma Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vildagliptin, an oral anti-hyperglycemic agent, is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4). Its efficacy in the management of type 2 diabetes mellitus is well-established. A crucial aspect of its pharmacokinetic profile, which dictates its distribution, metabolism, and excretion, is its interaction with plasma proteins. This technical guide provides an in-depth analysis of the binding of vildagliptin dihydrate to plasma proteins, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant workflows.
Quantitative Analysis of Vildagliptin-Plasma Protein Interaction
The binding of a drug to plasma proteins is a critical determinant of its free concentration in the bloodstream, which in turn governs its therapeutic activity. Vildagliptin exhibits low plasma protein binding, a characteristic that contributes to its predictable pharmacokinetic profile.
| Parameter | Value | Species | Protein | Method | Reference |
| Plasma Protein Binding | 9.3% | Human | Total Plasma Proteins | Not Specified | [1][2] |
| Binding Constant (Ka) | 1.13 x 104 L/mol | Human | Serum Albumin (HSA) | Fluorescence Quenching | Not Specified |
| Binding Constant (Ka) | 8.54 x 103 L/mol | Human | Serum Albumin (HSA) | Fluorescence Quenching | Not Specified |
| Binding Constant (Ka) | 7.15 x 103 L/mol | Human | Serum Albumin (HSA) | Fluorescence Quenching | Not Specified |
| Binding Constant (Ka) | 1.1 x 104 M-1 | Bovine | Serum Albumin (BSA) | Fluorescence Quenching | [3][4] |
| Binding Stoichiometry (n) | ~1.331 | Bovine | Serum Albumin (BSA) | Fluorescence Quenching | [3][4] |
Note: The binding constants for Human Serum Albumin were determined at 298 K, 310 K, and 318 K, respectively.
Experimental Protocols for Determining Vildagliptin-Protein Interaction
Several biophysical techniques are employed to characterize the interaction between vildagliptin and plasma proteins. The most common methods include equilibrium dialysis, fluorescence quenching spectroscopy, and circular dichroism. While specific instrument parameters may vary, the fundamental principles and general procedures are outlined below.
Equilibrium Dialysis
Equilibrium dialysis is a standard method for determining the unbound fraction of a drug in plasma.
Principle: This technique involves a semi-permeable membrane that separates a compartment containing the drug and plasma from a drug-free buffer compartment. The membrane allows the free drug to diffuse across until equilibrium is reached, while the larger protein-drug complexes are retained.
Generalized Protocol:
-
Apparatus Setup: A dialysis cell, typically in a 96-well format, is assembled with a semi-permeable membrane (e.g., with a molecular weight cutoff of 12-14 kDa) separating the plasma and buffer chambers.[5][6]
-
Sample Preparation: Human plasma is spiked with a known concentration of vildagliptin.
-
Dialysis: The plasma-drug mixture is loaded into one chamber, and a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) is placed in the other chamber.[7]
-
Incubation: The dialysis unit is incubated at a physiological temperature (37°C) with gentle agitation to facilitate equilibrium. The time required to reach equilibrium is determined empirically, typically ranging from 6 to 24 hours.[6][7]
-
Sample Analysis: After incubation, the concentrations of vildagliptin in both the plasma and buffer chambers are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).[5][8]
-
Calculation: The percentage of protein binding is calculated from the difference in drug concentration between the two chambers.
Fluorescence Quenching Spectroscopy
This method is used to determine the binding affinity and stoichiometry of the interaction between a drug and a protein, such as albumin, which possesses intrinsic fluorescence.
Principle: The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can be "quenched" upon the binding of a small molecule like vildagliptin. This quenching can be static (formation of a non-fluorescent complex) or dynamic (collisional quenching). The extent of quenching is related to the binding parameters.
Generalized Protocol:
-
Instrumentation: A spectrofluorometer is used to measure fluorescence intensity.
-
Sample Preparation: A solution of human or bovine serum albumin (HSA or BSA) at a fixed concentration is prepared in a suitable buffer (e.g., Tris-HCl at pH 7.4).
-
Titration: Aliquots of a stock solution of vildagliptin are incrementally added to the albumin solution.
-
Fluorescence Measurement: After each addition of vildagliptin, the fluorescence emission spectrum of the protein is recorded at an excitation wavelength of around 280 nm or 295 nm (to selectively excite tryptophan). The quenching of the fluorescence intensity at the emission maximum (around 340 nm) is monitored.[9]
-
Data Analysis: The binding constant (Ka) and the number of binding sites (n) are calculated using the Stern-Volmer equation and its modifications. A study on vildagliptin's interaction with BSA indicated a static quenching mechanism.[3][4][10]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the conformational changes in a protein upon ligand binding.
Principle: This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Changes in the secondary and tertiary structure of a protein, induced by the binding of a drug, can be detected as alterations in its CD spectrum.[11][12][13]
Generalized Protocol:
-
Instrumentation: A CD spectropolarimeter is utilized for the measurements.
-
Sample Preparation: Solutions of the plasma protein (e.g., albumin) and vildagliptin are prepared in a buffer that does not have a high absorbance in the far-UV region.
-
Spectral Measurement: The CD spectrum of the protein is recorded in the far-UV region (typically 190-250 nm) in the absence and presence of increasing concentrations of vildagliptin.[14]
-
Data Analysis: The changes in the CD signal, particularly at the characteristic wavelengths for α-helical and β-sheet structures, are analyzed to determine if vildagliptin binding induces conformational changes in the protein.[14] Studies have suggested that vildagliptin binding can lead to conformational changes in BSA.[3][10]
Interaction with Other Plasma Proteins
While serum albumin is the most abundant plasma protein and a primary binding partner for many drugs, other proteins can also play a role.
-
Lipoproteins: Some studies have suggested that vildagliptin may influence the metabolism of triglyceride-rich lipoproteins.[15][16] However, direct binding studies of vildagliptin to isolated lipoprotein fractions are not extensively reported.
-
Alpha-1-Acid Glycoprotein (AGP): AGP is another important plasma protein that primarily binds to basic drugs.[17][18] There is currently a lack of specific studies investigating the direct binding of vildagliptin to AGP.
Mandatory Visualizations
To further clarify the experimental processes, the following diagrams illustrate a generalized workflow for determining drug-protein binding and the logical relationship in fluorescence quenching analysis.
References
- 1. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 2. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Luminescence studies of binding affinity of vildagliptin with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PLASMA / SERUM PROTEIN BINDING BY EQUILIBRIUM DIALYSIS TECHNIQUE | PPTX [slideshare.net]
- 8. High-throughput screening of protein binding by equilibrium dialysis combined with liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aprh.journals.ekb.eg [aprh.journals.ekb.eg]
- 10. researchgate.net [researchgate.net]
- 11. Application of Circular Dichroism in Drug Research - Creative Proteomics [creative-proteomics.com]
- 12. Circular Dichroism Spectroscopy for the Study of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. Circular dichroism (CD) analyses of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vildagliptin therapy reduces postprandial intestinal triglyceride-rich lipoprotein particles in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A 16-week study to compare the effect of vildagliptin versus gliclazide on postprandial lipoprotein concentrations and oxidative stress in patients with type 2 diabetes inadequately controlled with metformin monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of Drug Binding with Alpha1-Acid Glycoprotein in Clinical Samples using Ultrafast Affinity Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Development and Validation of a Stability-Indicating HPLC-UV Method for Vildagliptin Dihydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vildagliptin is an oral anti-diabetic drug that enhances the body's ability to control blood sugar levels. It is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), which leads to increased levels of active incretin hormones. This application note describes a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of vildagliptin in bulk drug and pharmaceutical dosage forms. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and is suitable for routine quality control analysis.[1][2][3]
Experimental Protocols
Materials and Reagents
-
Vildagliptin Dihydrate: Pharmaceutical grade reference standard.
-
Acetonitrile: HPLC grade.
-
Methanol: HPLC grade.[1]
-
Orthophosphoric Acid: Analytical reagent grade.
-
Water: HPLC grade, obtained from a water purification system.
-
Vildagliptin Tablets: Commercially available tablets (e.g., Galvus® 50 mg).
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical. For example, a mobile phase of Acetonitrile: Phosphate Buffer (pH 3.6) in a 60:40 v/v ratio can be used.[1] Another option is a mixture of dilute orthophosphoric acid and acetonitrile (72:28 v/v).
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[1]
-
Injection Volume: A 10 µL injection volume is a common choice.[4]
-
Detection Wavelength: Vildagliptin can be detected at various wavelengths, with 210 nm, 215 nm, and 266 nm being reported.[1][4] The selection depends on the desired sensitivity and specificity.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of vildagliptin dihydrate reference standard and transfer it to a 100 mL volumetric flask. Dissolve in the mobile phase and make up the volume. Sonicate for 15 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linearity range (e.g., 5-30 µg/mL).[5]
Preparation of Sample Solutions (from Tablets)
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 50 mg of vildagliptin and transfer it to a 50 mL volumetric flask.
-
Add about 30 mL of the mobile phase and sonicate for 30 minutes to ensure complete extraction of the drug.
-
Make up the volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range of the method.
Method Validation
The developed HPLC method was validated according to ICH Q2(R1) guidelines for the following parameters:
Specificity
Specificity was evaluated by injecting a blank (mobile phase), a placebo solution, and a standard solution of vildagliptin. The chromatograms were examined for any interference at the retention time of vildagliptin. The method is considered specific if no interfering peaks are observed at the retention time of the analyte.
Linearity
Linearity was assessed by analyzing a series of at least five concentrations of vildagliptin over a specified range (e.g., 25-150 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (R²) should be greater than 0.999.
Accuracy
Accuracy was determined by the recovery method. A known amount of vildagliptin standard was added to a placebo preparation at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated. The acceptance criterion for recovery is typically between 98% and 102%.
Precision
-
Repeatability (Intra-day Precision): The precision of the method was determined by injecting six replicate preparations of the same sample solution on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day Precision): The intermediate precision was assessed by analyzing the same sample on two different days by different analysts. The %RSD was calculated. For both repeatability and intermediate precision, the %RSD should be less than 2%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve. For example, one study found the LOD and LOQ to be 0.06 µg/ml and 0.21 µg/ml, respectively.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and detection wavelength (±2 nm). The system suitability parameters were checked after each variation.
Data Presentation
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC with UV Detector |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.6) (60:40 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL[4] |
| Detection Wavelength | 215 nm |
| Column Temperature | Ambient |
| Retention Time | Approximately 3.9 minutes[1] |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2 | 1.2 |
| Theoretical Plates | > 2000 | 3529 |
| %RSD of Peak Areas | ≤ 2% | 0.5% |
Table 3: Validation Summary
| Validation Parameter | Result |
| Linearity Range | 25-150 µg/mL |
| Correlation Coefficient (R²) | 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% |
| Precision (%RSD) | |
| - Repeatability | 0.6% |
| - Intermediate Precision | 0.8% |
| LOD | 0.06 µg/mL |
| LOQ | 0.21 µg/mL |
| Robustness | Robust |
Mandatory Visualization
Caption: Workflow for HPLC-UV method development and validation of vildagliptin.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Development of validated stability indicating assay method for simultaneous estimation of metformin hydrochloride and vildagliptin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journalcmpr.com [journalcmpr.com]
- 5. ajpamc.com [ajpamc.com]
Application Note: In Vitro Cell-Based Assays for Vildagliptin Efficacy Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vildagliptin is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2][3] This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, Vildagliptin increases the levels of active GLP-1 and GIP, which in turn enhance insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells in a glucose-dependent manner.[1][3][4] This mechanism ultimately leads to improved glycemic control in patients with type 2 diabetes.[1][2] This document provides detailed protocols for key in vitro assays to evaluate the efficacy of Vildagliptin.
Mechanism of Action
Vildagliptin's therapeutic effect is achieved by preventing the inactivation of incretin hormones. This leads to a cascade of events that improves glucose homeostasis.
Cell-Based DPP-4 Activity Assay
This assay measures the ability of Vildagliptin to inhibit DPP-4 activity directly in a cellular context, providing a more physiologically relevant assessment than a purely biochemical enzyme assay. Human colon adenocarcinoma cells (Caco-2) or HEK293 cells endogenously expressing DPP-4 are suitable for this purpose.
Experimental Workflow
Protocol
Materials:
-
Caco-2 cells (or other DPP-4 expressing cell line)
-
DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Vildagliptin dihydrate
-
DPP-4 Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Fluorogenic DPP-4 Substrate: H-Gly-Pro-AMC (Aminomethylcoumarin)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24-48 hours to allow for adherence and monolayer formation.
-
Compound Preparation: Prepare a serial dilution of Vildagliptin in DPP-4 Assay Buffer.
-
Treatment: Remove the culture medium from the wells and wash once with Assay Buffer. Add the Vildagliptin dilutions to the respective wells. Include wells for "no inhibitor" (100% activity) and "no cells" (background) controls.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Substrate Addition: Add the Gly-Pro-AMC substrate to all wells to a final concentration of 100 µM.[5]
-
Reaction: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measurement: Read the fluorescence using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[5]
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each Vildagliptin concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the log of Vildagliptin concentration and fit a dose-response curve to determine the IC50 value.
-
Expected Quantitative Data
| Compound | Assay Type | IC50 | Reference |
| Vildagliptin | Human DPP-4 Enzyme | ~4.6 nmol/L | [6] |
| Vildagliptin | Cell-based DPP-4 | Expected to be in the low nanomolar range | N/A |
Note: Cell-based IC50 values may vary depending on cell type, substrate concentration, and incubation times.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay is critical for evaluating the functional consequence of DPP-4 inhibition on pancreatic β-cells. It measures the ability of Vildagliptin to enhance insulin secretion in response to glucose. Pancreatic β-cell lines such as INS-1 or MIN6 are commonly used.
Protocol
Materials:
-
MIN6 or INS-1 cells
-
RPMI-1640 medium, FBS, Penicillin-Streptomycin, β-mercaptoethanol
-
Krebs-Ringer Bicarbonate HEPES buffer (KRBH)
-
Glucose (low and high concentration solutions)
-
Vildagliptin dihydrate
-
Insulin ELISA kit
-
24-well tissue culture plates
Procedure:
-
Cell Culture: Culture MIN6 cells in RPMI-1640 supplemented with 15% FBS, 1% Penicillin-Streptomycin, and 50 µM β-mercaptoethanol.
-
Seeding: Seed cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well and culture for 48-72 hours.
-
Pre-incubation (Starvation):
-
Gently wash the cells twice with a glucose-free KRBH buffer.
-
Incubate the cells in KRBH buffer containing a low glucose concentration (e.g., 3.3 mM) for 2 hours at 37°C to establish a basal insulin secretion state.[7]
-
-
Treatment and Stimulation:
-
Remove the pre-incubation buffer.
-
Add fresh KRBH buffer containing either low glucose (3.3 mM) or high glucose (e.g., 16.7 mM or 22.2 mM) to different wells.[7]
-
Within each glucose condition, add Vildagliptin at the desired test concentration (e.g., 100 nM). Include vehicle controls.
-
-
Incubation: Incubate the plate for 2 hours at 37°C.[7]
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well. This contains the secreted insulin.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using a commercial Insulin ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Normalize insulin secretion to total protein content or cell number if desired.
-
Compare insulin secretion under high glucose conditions in the presence and absence of Vildagliptin to determine the fold-increase or potentiation effect.
-
Expected Quantitative Data
The primary outcome is the potentiation of glucose-stimulated insulin secretion. Results are typically presented as fold-change over the high-glucose control or as absolute insulin concentrations.
| Condition | Treatment | Expected Insulin Secretion |
| Low Glucose (3.3 mM) | Vehicle | Basal level |
| Low Glucose (3.3 mM) | Vildagliptin | No significant change from basal |
| High Glucose (16.7 mM) | Vehicle | Stimulated level |
| High Glucose (16.7 mM) | Vildagliptin | Significantly increased vs. high glucose vehicle |
This demonstrates the glucose-dependent action of Vildagliptin, a key safety and efficacy feature that minimizes the risk of hypoglycemia.[1][8]
GLP-1 Secretion Assay
While Vildagliptin's primary mechanism is to prevent GLP-1 degradation, some studies investigate its effects on the cells that secrete GLP-1. This assay measures the release of GLP-1 from enteroendocrine L-cells, such as the NCI-H716 cell line.
Protocol
Materials:
-
NCI-H716 cells (human intestinal L-cell line)
-
RPMI-1640 medium, FBS, Penicillin-Streptomycin
-
Assay buffer (e.g., HBSS)
-
Secretagogues (e.g., Phorbol 12-myristate 13-acetate - PMA, Forskolin)
-
Vildagliptin dihydrate
-
Active GLP-1 ELISA kit
-
24-well tissue culture plates
Procedure:
-
Cell Culture: Culture NCI-H716 cells in suspension in RPMI-1640 with 10% FBS.
-
Seeding: To promote differentiation and GLP-1 secretion, seed the cells onto Matrigel-coated 24-well plates and allow them to adhere and differentiate for 48 hours.
-
Pre-incubation: Wash cells gently with assay buffer and pre-incubate for 30-60 minutes at 37°C.
-
Treatment and Stimulation:
-
Remove the pre-incubation buffer.
-
Add assay buffer containing secretagogues (e.g., 10 µM Forskolin + 10 µM PMA) to stimulate GLP-1 release.
-
Include Vildagliptin at the desired test concentration. Since this assay measures secretion, not degradation, Vildagliptin is used as a control to ensure any measured increase in active GLP-1 is due to secretion and not reduced degradation within the well.
-
-
Incubation: Incubate for 2 hours at 37°C.
-
Supernatant Collection: Collect the supernatant, and immediately add a DPP-4 inhibitor (if not already the test article) and a protease inhibitor cocktail to prevent GLP-1 degradation post-collection.
-
GLP-1 Measurement: Quantify the concentration of active GLP-1 in the supernatant using a specific ELISA kit.
-
Data Analysis: Compare the amount of GLP-1 secreted in stimulated vs. basal conditions.
Expected Quantitative Data
Vildagliptin itself is not expected to directly stimulate GLP-1 secretion. The value of this assay in a Vildagliptin efficacy program is to use it in combination with other compounds to screen for dual-action agents or to understand the broader gut hormone physiology. The primary outcome for Vildagliptin is the preservation of secreted GLP-1.
| Condition | Expected Active GLP-1 | Rationale |
| Basal | Low | Unstimulated cells |
| Stimulated (e.g., PMA) | High | Secretagogue-induced release |
| Stimulated + Vildagliptin | Higher than stimulated alone | Preservation of secreted GLP-1 from degradation by endogenous DPP-4 in the cell culture |
References
- 1. What is the mechanism of Vildagliptin? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Insights Into GLP-1 and GIP Actions Emerging From Vildagliptin Mechanism Studies in Man [frontiersin.org]
Application Note: Vildagliptin Dihydrate Protocol for DPP-4 Inhibition Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in glucose homeostasis. By inhibiting DPP-4, vildagliptin increases the levels of active incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This application note provides a detailed protocol for determining the in vitro DPP-4 inhibitory activity of vildagliptin dihydrate using a fluorometric assay.
Principle of the Assay
The DPP-4 inhibition assay is based on the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-4. The enzymatic reaction releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), which can be quantified by measuring the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm. The presence of a DPP-4 inhibitor, such as vildagliptin, will decrease the rate of AMC release, and the level of inhibition can be correlated to the inhibitor's concentration.
Data Presentation
Table 1: Comparative IC50 Values of DPP-4 Inhibitors
| Inhibitor | IC50 (nM) for human DPP-4 |
| Vildagliptin | 34[1] |
| Sitagliptin | 19 |
| Saxagliptin | 50 |
| Linagliptin | 1[2] |
| Alogliptin | <10 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Materials and Reagents
-
Vildagliptin dihydrate
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC
-
DPP-4 Assay Buffer: 20 mM Tris-HCl (pH 8.0) containing 100 mM NaCl and 1 mM EDTA[3]
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader
Preparation of Reagents
-
DPP-4 Assay Buffer (1X): Prepare a 1X working solution by diluting a 10X stock with HPLC-grade water. For example, mix 3 mL of 10X Assay Buffer concentrate with 27 mL of HPLC-grade water.[3] Store at -20°C for long-term storage.
-
Vildagliptin Dihydrate Stock Solution: Vildagliptin is soluble in water.[4] Prepare a 10 mM stock solution of vildagliptin dihydrate in DPP-4 Assay Buffer. For example, dissolve an appropriate amount of vildagliptin dihydrate in the assay buffer to achieve a 10 mM concentration. Further dilutions should be prepared in DPP-4 Assay Buffer to the desired concentrations for the assay.
-
DPP-4 Enzyme Solution: Thaw the human recombinant DPP-4 enzyme on ice. Dilute the enzyme to the desired working concentration (e.g., 0.1 mU/µL) with cold DPP-4 Assay Buffer just before use. Keep the diluted enzyme on ice.
-
DPP-4 Substrate Solution: Prepare a 100 µM working solution of Gly-Pro-AMC in DPP-4 Assay Buffer. Protect the solution from light.
Assay Procedure
-
Plate Setup:
-
Blank wells: Add 50 µL of DPP-4 Assay Buffer.
-
Control wells (100% activity): Add 40 µL of DPP-4 Assay Buffer and 10 µL of DPP-4 enzyme solution.
-
Inhibitor wells: Add 30 µL of DPP-4 Assay Buffer, 10 µL of the desired vildagliptin dihydrate dilution, and 10 µL of DPP-4 enzyme solution.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 10-15 minutes. This step allows the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add 10 µL of the 100 µM Gly-Pro-AMC substrate solution to all wells, bringing the total volume to 60 µL.
-
Incubation and Measurement: Immediately start monitoring the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at 37°C in a kinetic mode for 30-60 minutes, taking readings every 1-2 minutes. Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then measure the fluorescence.
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for the control and inhibitor wells.
-
Determine the percent inhibition for each vildagliptin concentration using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] x 100
-
Plot the percent inhibition against the logarithm of the vildagliptin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
DPP-4 Inhibition Experimental Workflow
Caption: Workflow for the DPP-4 inhibition assay.
Incretin Signaling Pathway and DPP-4 Inhibition
Caption: Mechanism of DPP-4 inhibition by vildagliptin.
References
- 1. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. msem.org.mm [msem.org.mm]
- 3. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
Application Notes and Protocols: Vildagliptin Dihydrate for Studying Islet Beta-Cell Function
Introduction
Vildagliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2][3] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3][4] By inhibiting DPP-4, vildagliptin increases the circulating levels of active GLP-1 and GIP, which are crucial for maintaining glucose homeostasis.[1][5][6] This mechanism makes vildagliptin an important therapeutic agent for type 2 diabetes and a valuable pharmacological tool for researchers studying pancreatic islet beta-cell physiology and dysfunction. These notes provide detailed applications and protocols for utilizing vildagliptin to investigate its effects on beta-cell function, proliferation, and survival.
Mechanism of Action on Islet Beta-Cells
Vildagliptin exerts its effects on beta-cells indirectly by preventing the inactivation of GLP-1 and GIP.[3][7] These incretin hormones bind to their respective G-protein coupled receptors on the surface of pancreatic beta-cells, initiating a signaling cascade that enhances glucose-stimulated insulin secretion (GSIS).[4] The primary actions of elevated active GLP-1 on beta-cells include:
-
Enhanced Glucose-Dependent Insulin Secretion: GLP-1 signaling augments the beta-cell's response to elevated glucose levels, leading to increased insulin release.[4][5]
-
Improved Beta-Cell Sensitivity to Glucose: Vildagliptin treatment improves the ability of beta-cells to sense and respond to changes in glucose concentrations.[1][5]
-
Promotion of Beta-Cell Survival: Studies in animal models suggest that vildagliptin can protect beta-cells from apoptosis (programmed cell death) induced by factors like glucotoxicity and lipotoxicity.[1][4][8]
-
Stimulation of Beta-Cell Proliferation: In some experimental models, particularly in neonatal rodents, vildagliptin has been shown to increase beta-cell proliferation and neogenesis, contributing to an increase in functional beta-cell mass.[4][5]
In addition to its effects on beta-cells, the elevated GLP-1 levels also suppress the inappropriate secretion of glucagon from pancreatic alpha-cells, further contributing to improved glycemic control.[5][9][10]
Data Presentation: Quantitative Effects of Vildagliptin
The following tables summarize key quantitative findings from preclinical studies investigating the effects of vildagliptin on islet beta-cell function.
Table 1: Effect of Vildagliptin on Beta-Cell Proliferation in Mice
| Parameter | Animal Model | Control Group | Vildagliptin-Treated Group | Reference |
|---|---|---|---|---|
| PCNA-Positive Cells (%) | KK-Ay Mice | 2.07% | 4.25% | [4] |
| Ki67-Positive Cells (%) | KK-Ay Mice | 1.73% | 2.62% | [4] |
| Beta-Cell Mass | KK-Ay and B6 Mice | Lower | Significantly Increased |[4] |
Table 2: Effect of Vildagliptin on Beta-Cell Apoptosis in Diabetic Mice
| Parameter | Control Diabetic Mice | Vildagliptin-Treated Diabetic Mice | Reference |
|---|---|---|---|
| TUNEL-Positive Cells per Islet | 0.55 ± 0.03 | 0.37 ± 0.03 | [11] |
| Caspase-3 Activity (Relative) | 2.67 ± 0.13 | 1.48 ± 0.11 (~45% decrease) |[11] |
Experimental Protocols
Detailed protocols are provided below for key experiments to assess the impact of vildagliptin on beta-cell function.
Protocol: Ex Vivo Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the ability of isolated pancreatic islets to secrete insulin in response to low and high glucose concentrations.
Methodology:
-
Islet Isolation: Isolate pancreatic islets from control and vildagliptin-treated animals (or from untreated animals for in vitro studies) using a standard collagenase digestion method.[12]
-
Islet Culture (for in vitro treatment): Culture isolated islets overnight in a standard culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. Add vildagliptin dihydrate at the desired concentration to the treatment group.
-
Preparation: Hand-pick islets of similar size into microcentrifuge tubes or a multi-well plate (e.g., 10-20 islets per replicate).
-
Pre-incubation: Gently wash the islets with Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing a low glucose concentration (e.g., 2.8 mM). Pre-incubate the islets in this buffer for 60 minutes at 37°C to allow them to equilibrate and establish a basal secretion rate.[13][14]
-
Basal Insulin Secretion: Remove the pre-incubation buffer and add fresh low-glucose (2.8 mM) KRBH buffer. Incubate for 60 minutes at 37°C. At the end of the incubation, carefully collect the supernatant for measurement of basal insulin secretion.[15]
-
Stimulated Insulin Secretion: Remove the low-glucose buffer and add KRBH buffer containing a high glucose concentration (e.g., 16.7 mM). Incubate for another 60 minutes at 37°C. Collect the supernatant for measurement of stimulated insulin secretion.[15][16]
-
Insulin Content (Optional): After collecting the final supernatant, add acid-ethanol to the remaining islets to lyse the cells and extract the total insulin content.[16]
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants and lysates using an Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).
-
Data Analysis: Calculate the Stimulation Index (SI) by dividing the insulin concentration from the high-glucose step by the concentration from the low-glucose step. Normalize secretion to the total insulin content if measured.
Protocol: Assessment of Beta-Cell Proliferation by Immunohistochemistry (IHC)
This protocol describes the detection of proliferating beta-cells in pancreatic tissue sections using an antibody against the proliferation marker Ki67.
Methodology:
-
Tissue Preparation: Harvest pancreata from control and vildagliptin-treated animals. Fix the tissue in 4% paraformaldehyde, followed by dehydration and embedding in paraffin.
-
Sectioning: Cut 4-5 µm thick sections and mount them on charged glass slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections using xylene and rehydrate through a graded series of ethanol washes.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
-
Permeabilization and Blocking: Permeabilize the sections with a buffer containing Triton X-100 and block non-specific antibody binding using a solution like 5% normal goat serum.
-
Primary Antibody Incubation: Incubate the sections overnight at 4°C with a cocktail of primary antibodies: one for insulin (to identify beta-cells, e.g., guinea pig anti-insulin) and one for the proliferation marker (e.g., rabbit anti-Ki67).
-
Secondary Antibody Incubation: After washing, incubate the sections for 1-2 hours at room temperature with a cocktail of corresponding fluorophore-conjugated secondary antibodies (e.g., goat anti-guinea pig Alexa Fluor 488 and goat anti-rabbit Alexa Fluor 594).
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the slides with an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of proliferating beta-cells by counting the cells that are double-positive for both insulin and Ki67. Express the result as a percentage of the total number of insulin-positive cells counted.[17]
Protocol: Assessment of Beta-Cell Apoptosis by TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Methodology:
-
Tissue Preparation: Prepare paraffin-embedded pancreatic sections as described in Protocol 3.2.
-
Deparaffinization and Rehydration: Follow the same procedure as in Protocol 3.2.
-
Permeabilization: Incubate sections with Proteinase K to permeabilize the cells and allow enzyme access to the DNA.
-
TUNEL Reaction: Perform the TUNEL assay using a commercially available kit, following the manufacturer’s instructions. This typically involves incubating the sections with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently-labeled dUTP.
-
Co-staining for Insulin: Following the TUNEL reaction, perform immunofluorescence staining for insulin as described in Protocol 3.2 (steps 6-8) to identify beta-cells.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify beta-cell apoptosis by counting the number of cells that are double-positive for both TUNEL and insulin.[11] Express the result as a percentage of the total number of beta-cells.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Vildagliptin? [synapse.patsnap.com]
- 4. Vildagliptin preserves the mass and function of pancreatic β cells via the developmental regulation and suppression of oxidative and endoplasmic reticulum stress in a mouse model of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Insights Into GLP-1 and GIP Actions Emerging From Vildagliptin Mechanism Studies in Man [frontiersin.org]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. DDP-4 Vildagliptin Improves Beta-Cell Function [medscape.com]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. DPP‐4 inhibition and islet function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 14. protocols.io [protocols.io]
- 15. A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application of Vildagliptin Dihydrate in Preclinical Models of Cardiovascular Complications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is an oral anti-diabetic agent that enhances the activity of incretin hormones, thereby stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[1] Beyond its glycemic control, a growing body of preclinical evidence suggests that vildagliptin exerts protective effects against a range of cardiovascular complications. These vasculoprotective benefits are attributed to its ability to modulate inflammation, lipid metabolism, oxidative stress, and various signaling pathways.[2][3] This document provides detailed application notes and experimental protocols for utilizing vildagliptin dihydrate in established animal models of diabetic cardiomyopathy, myocardial infarction, and atherosclerosis to investigate its therapeutic potential.
Key Mechanisms of Action in Cardiovascular Models
Vildagliptin's cardioprotective effects are multifaceted. It has been shown to:
-
Reduce Inflammation: Vildagliptin suppresses the NF-κB signaling pathway, leading to a decrease in pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][4]
-
Improve Endothelial Function: It promotes the production of nitric oxide (NO) and reduces vascular stiffness, contributing to improved endothelium-dependent relaxation.[2]
-
Attenuate Oxidative Stress: Vildagliptin has been observed to decrease the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increase the levels of glutathione (GSH), an important antioxidant.[5][6]
-
Modulate Lipid Metabolism: Studies have indicated that vildagliptin can lower serum triglycerides, total cholesterol, and apolipoprotein B levels.[2]
-
Regulate Mitochondrial Function: It can mitigate hyperglycemia-induced mitochondrial fragmentation by reducing the expression of Drp1 and Fis1.[2][3]
-
Influence Key Signaling Pathways: Vildagliptin has been shown to impact pathways such as the miR-21/SPRY1/ERK/mTOR pathway to restore autophagy and the FGF21 signaling pathway to prevent cardiac dysfunction.[7][8][9]
I. Diabetic Cardiomyopathy (DCM) Model
Diabetic cardiomyopathy is a significant complication of diabetes, characterized by structural and functional changes in the myocardium independent of coronary artery disease. Vildagliptin has been shown to ameliorate several pathological features of DCM in preclinical models.[8][9][10]
Experimental Protocol: High-Fat Diet (HFD) and Streptozotocin (STZ)-Induced Type 2 Diabetic Mouse Model[8][9]
This model mimics the progression of type 2 diabetes and subsequent cardiac complications.
1. Animal Model:
-
Species: C57BL/6J mice (wild-type or specific knockout strains like miR-21 knockout).
-
Age/Weight: 6-8 weeks old.
2. Induction of Diabetes:
-
High-Fat Diet (HFD): Feed mice a high-fat diet (e.g., 60% of calories from fat) for 4-8 weeks to induce insulin resistance.
-
Streptozotocin (STZ) Injection: Following the HFD period, administer a low dose of STZ (e.g., 100 mg/kg, intraperitoneally) dissolved in citrate buffer (pH 4.5) to induce partial insulin deficiency. Control animals receive citrate buffer alone.
-
Confirmation of Diabetes: Monitor blood glucose levels. Mice with fasting blood glucose levels >11.1 mmol/L are considered diabetic.
3. Vildagliptin Dihydrate Administration:
-
Route: Oral gavage.
-
Vehicle: 0.9% normal saline solution.[7]
-
Duration: Typically 4 weeks or longer, initiated after the confirmation of diabetes.
4. Assessment of Cardiovascular Complications:
-
Echocardiography: Perform transthoracic echocardiography to assess cardiac function. Key parameters include Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS), E/A ratio (a measure of diastolic function), and Left Ventricular Internal Dimensions (LVIDs and LVIDd).[8][9]
-
Histological Analysis:
-
Biochemical and Molecular Analysis:
Quantitative Data Summary: Vildagliptin in DCM Models
| Parameter | Control Group (DCM) | Vildagliptin-Treated Group (DCM + Vilda) | Reference |
| Cardiac Function (Echocardiography) | |||
| LVEF (%) | Decreased | Significantly Increased | [8][9] |
| LVFS (%) | Decreased | Significantly Increased | [8][9] |
| E/A Ratio | Decreased | Significantly Increased | [8][9] |
| Histological Changes | |||
| Cardiac Fibrosis | Increased | Significantly Alleviated | [9] |
| Cardiomyocyte Degeneration & Steatosis | Present | Reversed | [10] |
| Molecular Markers | |||
| Autophagy (LC3-II/LC3-I ratio) | Decreased | Restored | [8][9] |
| miR-21 Expression | Increased | Decreased | [8][9] |
| Cx43 Expression | Decreased | Increased | [9] |
Signaling Pathway: Vildagliptin in Diabetic Cardiomyopathy
Caption: Vildagliptin's role in the miR-21/SPRY1/ERK/mTOR pathway in DCM.
II. Myocardial Infarction (MI) Model
Myocardial infarction leads to cardiac remodeling and heart failure. Vildagliptin has been investigated for its potential to mitigate MI-induced cardiac damage.[12][13]
Experimental Protocol: Coronary Artery Ligation-Induced MI in Rats[12][13][14]
This is a widely used model to study the pathophysiology of MI and subsequent heart failure.
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats.
-
Weight: 250-300 g.
2. Induction of Myocardial Infarction:
-
Anesthesia: Anesthetize the rats (e.g., with a combination of medetomidine-midazolam-butorphanol).[14]
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture.
-
Successful ligation is confirmed by the appearance of a pale area in the myocardium.
-
Sham-operated animals undergo the same procedure without LAD ligation.
-
3. Vildagliptin Dihydrate Administration:
-
Route: Oral gavage.
-
Treatment Regimens:
4. Assessment of Post-MI Remodeling and Function:
-
Echocardiography and Hemodynamics: At the end of the study, measure cardiac function (e.g., ejection fraction) and hemodynamic parameters (e.g., left ventricular end-diastolic pressure) via echocardiography and cardiac catheterization.[4][12][13]
-
Molecular Analysis:
-
Histological Analysis:
Quantitative Data Summary: Vildagliptin in Post-MI Model
| Parameter | MI Control Group | Vildagliptin-Treated Group (MI + Vilda) | Reference |
| Biochemical Markers | |||
| Plasma Active GLP-1 | Baseline | Increased ~3-fold | [12][13] |
| Plasma DPP-4 Activity | Baseline | Decreased by ~70% | [12][13] |
| Cardiac Function (12 weeks post-MI) | |||
| Ejection Fraction (%) | Decreased | No significant reversal | [12][13] |
| Gene Expression (Cardiac Tissue) | |||
| ANP and BNP mRNA | Significantly Increased | No significant reduction | [12][13] |
Note: In the long-term post-MI remodeling model cited, vildagliptin did not show significant protective effects on cardiac function, despite increasing active GLP-1 levels.[13] Other studies in different MI models have suggested a reduction in infarct size.
Experimental Workflow: Post-MI Remodeling Study
Caption: Workflow for evaluating vildagliptin in a post-MI rat model.
III. Atherosclerosis Model
Atherosclerosis is an inflammatory disease characterized by the buildup of plaques in the arteries. Vildagliptin has demonstrated anti-atherosclerotic properties in animal models.[2][5][6][15]
Experimental Protocol: High-Cholesterol Diet-Induced Atherosclerosis in Rabbits[5][6][15]
Rabbits are highly susceptible to diet-induced hypercholesterolemia and atherosclerosis.
1. Animal Model:
-
Species: Local domestic male rabbits.
-
Weight: 1.5-2.0 kg.
2. Induction of Atherosclerosis:
-
Diet: Feed rabbits a high-cholesterol diet (e.g., 1% cholesterol-enriched chow) for 6 weeks.
-
Control Group: A group of rabbits is fed a normal chow diet.
3. Vildagliptin Dihydrate Administration:
-
Dosage: 50 mg/kg/day.[15]
-
Route: Oral gavage.
-
Vehicle: Distilled water.[15]
-
Duration: 6 weeks, following the 6-week induction period.
4. Assessment of Atherosclerosis:
-
Biochemical Analysis:
-
Oxidative Stress Markers:
-
Histopathological Analysis:
Quantitative Data Summary: Vildagliptin in Atherosclerosis Model
| Parameter | Atherosclerosis Control Group | Vildagliptin-Treated Group | Reference |
| Serum Lipids | |||
| Total Cholesterol | Significantly Increased | Significantly Reduced | [2] |
| Triglycerides | Significantly Increased | Significantly Reduced | [2] |
| Inflammatory Markers | |||
| hs-CRP | Significantly Increased | Significantly Reduced | [6] |
| TNF-α | Significantly Increased | Significantly Reduced | [6] |
| Aortic Oxidative Stress | |||
| MDA | Significantly Increased | Significantly Reduced | [5][6] |
| GSH | Significantly Decreased | Significantly Increased | [5][6] |
| Histopathology | |||
| Aortic Intima-Media Thickness | Significantly Increased | Significantly Reduced | [5][6] |
| Atherosclerotic Lesions | Extensive | Significantly Reduced | [5][6] |
Logical Relationship: Vildagliptin's Anti-Atherosclerotic Effects
Caption: Vildagliptin's mechanisms in reducing atherosclerosis.
Conclusion
Vildagliptin dihydrate demonstrates significant therapeutic potential in preclinical models of cardiovascular complications, extending beyond its primary role in glycemic control. The protocols and data presented herein provide a framework for researchers to further investigate the cardioprotective and vasculoprotective mechanisms of vildagliptin. These studies are crucial for elucidating its full therapeutic utility and for the development of novel strategies to mitigate cardiovascular disease in high-risk populations.
References
- 1. clinsurggroup.us [clinsurggroup.us]
- 2. Vasculoprotective Effects of Vildagliptin. Focus on Atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vasculoprotective Effects of Vildagliptin. Focus on Atherogenesis [mdpi.com]
- 4. Effect of vildagliptin, a dipeptidyl peptidase 4 inhibitor, on cardiac hypertrophy induced by chronic beta-adrenergic stimulation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. Frontiers | Vildagliptin Attenuates Myocardial Dysfunction and Restores Autophagy via miR-21/SPRY1/ERK in Diabetic Mice Heart [frontiersin.org]
- 9. Vildagliptin Attenuates Myocardial Dysfunction and Restores Autophagy via miR-21/SPRY1/ERK in Diabetic Mice Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of vildagliptin on vascular and fibrotic remodeling of myocardium in experimental diabetic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of vildagliptin versus sitagliptin, on cardiac function, heart rate variability and mitochondrial function in obese insulin-resistant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Early and late effects of the DPP-4 inhibitor vildagliptin in a rat model of post-myocardial infarction heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Novel DPP-4 Inhibitors Using Vildagliptin as a Reference
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a crucial role in glucose metabolism. It inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are key regulators of insulin secretion and glucose homeostasis.[1][2][3] Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus.[1][4][5][6] Vildagliptin is a potent and selective DPP-4 inhibitor that binds covalently to the catalytic site of the enzyme, leading to prolonged inhibition.[4][5][6] This document provides detailed protocols for a high-throughput screening (HTS) assay to identify novel DPP-4 inhibitors, using Vildagliptin as a reference compound for assay validation and comparison.
The assay described here is a fluorescence-based method suitable for HTS, utilizing a fluorogenic substrate that is cleaved by DPP-4 to produce a fluorescent signal.[3][7][8][9][10] The inhibition of DPP-4 activity by test compounds results in a decrease in the fluorescent signal, allowing for the quantification of inhibitor potency.
DPP-4 Signaling Pathway
The primary role of DPP-4 in glucose metabolism is the regulation of incretin hormones. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from α-cells.[2][4][5][6] This ultimately results in improved glycemic control.
Caption: DPP-4 signaling pathway in glucose homeostasis and the mechanism of Vildagliptin.
High-Throughput Screening Workflow
The HTS workflow is designed for efficiency and robustness, incorporating steps for assay validation, primary screening, and confirmation of hits.
% Inhibition = [1 - (RFU_inhibitor - RFU_blank) / (RFU_100%_activity - RFU_blank)] * 100
Z' = 1 - [ (3 * SD_positive_control + 3 * SD_negative_control) / |Mean_positive_control - Mean_negative_control| ]
References
- 1. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 3. content.abcam.com [content.abcam.com]
- 4. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit - Elabscience® [elabscience.com]
- 8. DPP4 Activity Assay Kit sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 9. Dipeptidyl peptidase IV Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Bioanalysis of Vildagliptin Dihydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Vildagliptin dihydrate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of Vildagliptin dihydrate?
A1: The matrix effect is the alteration of ionization efficiency by co-eluting substances. In the bioanalysis of Vildagliptin dihydrate, endogenous components of biological samples, such as phospholipids, proteins, and salts, can co-elute with the analyte and its internal standard (IS). This co-elution can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification. For instance, phospholipids are a common source of matrix effects in plasma samples.
Q2: What are the primary analytical techniques used for the bioanalysis of Vildagliptin dihydrate?
A2: The most common analytical technique for the bioanalysis of Vildagliptin dihydrate is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity, selectivity, and throughput, which are crucial for quantifying drug concentrations in complex biological matrices.
Q3: How can I minimize matrix effects during sample preparation?
A3: Several sample preparation techniques can be employed to minimize matrix effects:
-
Protein Precipitation (PPT): This is a simple and fast method but may not be sufficient to remove all interfering substances, particularly phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE provides a cleaner extract than PPT by partitioning the analyte into an organic solvent, leaving many matrix components behind in the aqueous phase.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering compounds and concentrating the analyte, leading to a significant reduction in matrix effects.
The choice of method depends on the required sensitivity, sample throughput, and the nature of the biological matrix.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape or Tailing | Matrix Effects: Co-eluting endogenous compounds interfering with the analyte's chromatographic separation. | 1. Optimize Chromatographic Conditions: Adjust the mobile phase composition, gradient, and flow rate. 2. Improve Sample Preparation: Switch to a more rigorous extraction method like SPE or LLE to remove interferences. |
| Inconsistent or Low Analyte Recovery | Matrix Effects: Ion suppression caused by co-eluting matrix components. | 1. Evaluate Different Internal Standards: Use a stable isotope-labeled internal standard if available. 2. Modify Sample Preparation: Implement a method that provides a cleaner sample extract (e.g., SPE). 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components. |
| High Variability in Results | Inconsistent Matrix Effects: Variable concentrations of interfering substances across different samples. | 1. Normalize using an appropriate Internal Standard: Ensure the IS closely mimics the analyte's behavior. 2. Implement Robust Sample Cleanup: Use SPE to ensure consistent removal of matrix components. 3. Perform Matrix Effect Evaluation: Assess the matrix effect for each new batch of biological samples. |
Experimental Protocols
Sample Preparation using Solid-Phase Extraction (SPE)
This protocol outlines a general procedure for extracting Vildagliptin dihydrate from plasma using SPE.
Caption: Workflow for Vildagliptin dihydrate extraction using SPE.
LC-MS/MS Analysis
A typical LC-MS/MS method for the quantification of Vildagliptin dihydrate.
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B, then return to initial conditions. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Vildagliptin: m/z 304.2 → 155.1 Internal Standard (e.g., Vildagliptin-d3): m/z 307.2 → 158.1 |
Logical Relationship for Troubleshooting
This diagram illustrates the logical steps to troubleshoot common issues in Vildagliptin dihydrate bioanalysis.
Caption: Troubleshooting workflow for Vildagliptin dihydrate bioanalysis.
Troubleshooting poor peak shape in Vildagliptin dihydrate chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape during the chromatographic analysis of Vildagliptin dihydrate.
Troubleshooting Guide: Poor Peak Shape
Poor peak shape can compromise the accuracy and precision of Vildagliptin dihydrate quantification. The following guide addresses common peak shape issues in a question-and-answer format.
My Vildagliptin peak is tailing. What are the possible causes and solutions?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue, especially with basic compounds like Vildagliptin.[1][2] This is often due to secondary interactions between the analyte and the stationary phase.[1][2][3]
-
Cause 1: Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the basic functional groups of Vildagliptin, leading to tailing.[1][2][3]
-
Solution:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to be between 2 and 3.[4] This protonates the silanol groups, reducing their interaction with the basic analyte.
-
Use an End-Capped Column: Employ a column that is "end-capped," which means the residual silanol groups are chemically bonded to reduce their activity.[3][4]
-
Operate at a Higher pH: Alternatively, using a high pH mobile phase can suppress the ionization of the basic compound, which may improve peak shape on a suitable column.[1]
-
-
-
Cause 2: Low Buffer Concentration: Insufficient buffer capacity in the mobile phase can lead to pH shifts within the column, causing peak tailing.
-
Solution: Increase the buffer concentration, typically in the range of 10-50 mM.[4]
-
-
Cause 3: Column Degradation: Over time, columns can degrade, leading to a loss of performance and poor peak shape.[4][5]
-
Solution:
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contaminants.[4]
-
Flush the Column: Flush the column with a strong solvent to remove any strongly retained compounds.[4]
-
Replace the Column: If the performance does not improve after flushing, the column may need to be replaced.[4]
-
-
-
Cause 4: Sample Overload: Injecting too much sample can saturate the column, resulting in peak tailing.[4][5]
-
Solution: Reduce the injection volume or dilute the sample.[4]
-
Why is my Vildagliptin peak fronting?
Peak fronting, where the front half of the peak is broader than the latter half, is less common than tailing but can still occur.[2]
-
Cause 1: Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.
-
Solution: Ensure the sample is completely dissolved in a solvent that is compatible with, or weaker than, the mobile phase.
-
-
Cause 2: Column Collapse: Operating the column at a pressure or pH outside its specified range can cause the stationary phase to collapse, leading to poor peak shape.
-
Solution: Operate the column within the manufacturer's recommended pressure and pH limits.
-
-
Cause 3: High Injection Volume of a Strong Solvent: Injecting a large volume of a solvent stronger than the mobile phase can cause the analyte band to spread before it reaches the column, resulting in a fronting peak.[5]
-
Solution: The injection solvent should ideally be the same as or weaker than the mobile phase. If a stronger solvent must be used, the injection volume should be kept as small as possible.
-
What causes my Vildagliptin peak to be broad or split?
Broad or split peaks can significantly impact resolution and integration.
-
Cause 1: Large Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the analyte band to spread, resulting in broad peaks.[4][5]
-
Solution: Use tubing with a narrow internal diameter and keep the length as short as possible. Ensure all fittings are properly connected to avoid dead volume.[4]
-
-
Cause 2: Column Contamination or Void: A buildup of contaminants on the column inlet frit or the formation of a void in the packing material can distort the flow path, leading to split or broad peaks.[3][5]
-
Solution:
-
Filter Samples: Filter all samples and mobile phases to remove particulate matter.
-
Reverse Flush the Column: If the column manufacturer allows, reverse flushing can sometimes remove inlet contamination.
-
Replace the Column: If a void has formed, the column will likely need to be replaced.[3]
-
-
-
Cause 3: Mobile Phase Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion.[4]
-
Solution: Match the sample solvent to the mobile phase as closely as possible.
-
Summary of Chromatographic Parameters for Vildagliptin Analysis
The following table summarizes typical chromatographic parameters from various published methods for Vildagliptin analysis. These can serve as a starting point for method development and troubleshooting.
| Parameter | Typical Values |
| Column | C18, C8 (e.g., 150 x 4.6 mm, 5 µm; 250 x 4.6 mm, 5 µm)[6][7][8] |
| Mobile Phase | Acetonitrile and a buffer (e.g., phosphate, ammonium acetate)[6][8][9] |
| pH | 2.6 - 8.2[8][10] |
| Flow Rate | 0.5 - 1.2 mL/min[7][8][10] |
| Detection Wavelength | 210 nm[6][8] |
| Injection Volume | 10 - 20 µL[6] |
| Column Temperature | Ambient to 40 °C[11][12] |
Experimental Protocol: Standard Vildagliptin Dihydrate Analysis
This protocol provides a general procedure for the HPLC analysis of Vildagliptin dihydrate.
1. Materials and Reagents:
-
Vildagliptin dihydrate reference standard
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 x 4.6 mm, 5 µm)
-
Sonicator
-
0.45 µm membrane filters
3. Preparation of Mobile Phase:
-
Prepare a buffer solution (e.g., 20 mM potassium dihydrogen phosphate).
-
Adjust the pH of the buffer solution to 3.0 with orthophosphoric acid.
-
The mobile phase is a mixture of the buffer and acetonitrile in a specified ratio (e.g., 60:40 v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
4. Preparation of Standard Solution:
-
Accurately weigh about 10 mg of Vildagliptin dihydrate reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in the mobile phase to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to achieve a working concentration (e.g., 100 µg/mL).
5. Preparation of Sample Solution:
-
For tablet dosage forms, weigh and finely powder 20 tablets.
-
Transfer an amount of powder equivalent to 10 mg of Vildagliptin to a 10 mL volumetric flask.
-
Add about 7 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Make up the volume to 10 mL with the mobile phase and filter the solution through a 0.45 µm membrane filter.
-
Dilute the filtered solution with the mobile phase to a suitable concentration for analysis.
6. Chromatographic Conditions:
-
Column: C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Phosphate buffer (pH 3.0) : Acetonitrile (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
7. Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Calculate the amount of Vildagliptin in the sample by comparing the peak area with that of the standard.
Visualizing Troubleshooting Workflows
The following diagrams illustrate the logical steps for troubleshooting common peak shape problems in Vildagliptin dihydrate chromatography.
Caption: A flowchart for troubleshooting peak tailing in Vildagliptin chromatography.
Caption: A workflow for addressing broad or split peaks in HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is a good tailing factor for the Vildagliptin peak?
A USP tailing factor (Tf) of less than 1.5 is generally acceptable for many assays, with a value closer to 1.0 being ideal.[3]
Q2: Can impurities in the sample cause peak tailing?
Yes, co-eluting impurities can interfere with the peak shape of Vildagliptin, potentially causing tailing or the appearance of shoulders.[3] If an interfering compound is suspected, consider changing the detection wavelength or improving the separation by using a more efficient column.[3]
Q3: How often should I replace my HPLC column when analyzing Vildagliptin?
Column lifetime depends on several factors, including the cleanliness of the samples, the mobile phase pH, and the operating pressure. A gradual increase in peak tailing and a decrease in efficiency are indicators that the column may need to be replaced.[4] Regularly flushing the column and using a guard column can extend its life.[4]
Q4: Does the choice of organic modifier in the mobile phase affect the peak shape of Vildagliptin?
Yes, the organic modifier (e.g., acetonitrile or methanol) and its proportion in the mobile phase affect the retention and elution of Vildagliptin. An inadequate elution strength can sometimes contribute to peak broadening.[4] It is important to optimize the mobile phase composition for good peak shape and resolution.
Q5: Can instrumental issues cause poor peak shape?
Absolutely. Issues such as a slow detector response time, leaks in the system, or problems with the injector can all lead to distorted peaks.[4][5] Regular instrument maintenance is crucial for reliable chromatographic performance.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. journalcmpr.com [journalcmpr.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. ajpamc.com [ajpamc.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. jst.tnu.edu.vn [jst.tnu.edu.vn]
- 12. CN111141845A - Analysis and detection method of vildagliptin - Google Patents [patents.google.com]
Improving sensitivity of Vildagliptin dihydrate detection in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometric detection of Vildagliptin dihydrate. Our aim is to help you improve the sensitivity and robustness of your analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a weak signal or poor sensitivity for Vildagliptin in my LC-MS/MS analysis. What are the common causes and how can I improve it?
A1: Low sensitivity for Vildagliptin can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Suboptimal Ionization: Vildagliptin is readily ionized using positive mode Electrospray Ionization (ESI).[1][2] Ensure your mass spectrometer is set to positive ion mode. The protonated molecule [M+H]⁺ at m/z 304.2 or 304.3 is a common precursor ion.[1][2]
-
Inefficient Fragmentation: For tandem mass spectrometry (MS/MS), the choice of product ion is crucial. A commonly used and sensitive transition is m/z 304.2 → 154.2.[1] If you are using a different transition, it may be less efficient.
-
Sample Degradation: Vildagliptin can be unstable in plasma, leading to lower concentrations and thus weaker signals.[2] Consider stabilizing plasma samples with an acid, such as malic acid, to prevent degradation.[1]
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of Vildagliptin. This is a common issue in bioanalytical methods. To mitigate this, optimize your sample preparation procedure. Protein precipitation is a common first step, but more rigorous techniques like solid-phase extraction (SPE) may be necessary for cleaner samples.[3]
-
Mobile Phase Composition: The mobile phase can significantly impact ionization efficiency. The use of mobile phases containing ammonium formate or ammonium trifluoroacetate can improve signal intensity.[1][2]
Q2: My results for Vildagliptin are not reproducible. What could be the reason?
A2: Poor reproducibility is often linked to sample stability and preparation.
-
Analyte Stability: Vildagliptin has shown degradation in plasma at room temperature.[2] It is crucial to keep plasma samples on ice during processing and to minimize the time between sample collection and analysis.[2] For longer-term storage, samples should be kept frozen. The addition of a stabilizing agent like malic acid to plasma has been shown to improve stability.[1]
-
Inconsistent Sample Preparation: Ensure your sample preparation protocol, whether it's protein precipitation or solid-phase extraction, is followed consistently for all samples, including standards and quality controls.
-
Internal Standard (IS) Issues: The choice and handling of the internal standard are critical for reproducibility. A stable isotope-labeled internal standard, such as Vildagliptin-D7, is ideal as it co-elutes with the analyte and experiences similar matrix effects.[1] If using an analog IS, ensure it does not have its own stability or matrix effect issues.
Q3: I am struggling with matrix effects in my Vildagliptin bioanalysis. How can I identify and minimize them?
A3: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in quantitative LC-MS analysis.
-
Identification: To determine if you are experiencing matrix effects, you can perform a post-extraction addition experiment. Compare the signal of Vildagliptin spiked into an extracted blank matrix with the signal of Vildagliptin in a neat solution at the same concentration. A significant difference in signal intensity indicates the presence of matrix effects.
-
Minimization Strategies:
-
Chromatographic Separation: Optimize your HPLC/UHPLC method to separate Vildagliptin from co-eluting matrix components. Using a longer column or a different stationary phase can improve resolution.
-
Sample Cleanup: Enhance your sample preparation. While protein precipitation is simple, it may not be sufficient. Consider solid-phase extraction (SPE) for a more thorough cleanup.[3]
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS), like Vildagliptin-D7, is the most effective way to compensate for matrix effects, as it behaves almost identically to the analyte during ionization.[1]
-
Q4: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for Vildagliptin analysis?
A4: Yes, GC-MS can be a highly sensitive and specific method for Vildagliptin analysis. However, Vildagliptin is not sufficiently volatile for direct GC analysis and requires derivatization. A common approach is silylation, for instance, using MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to create a more volatile O-TMS derivative.[4][5] This method can achieve very low limits of detection.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative parameters from various published methods for Vildagliptin detection, providing a benchmark for your own experiments.
Table 1: LC-MS/MS Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Human Plasma | Human Plasma | Rat Plasma |
| Sample Preparation | Protein Precipitation with Acetonitrile | Protein Precipitation with Acetonitrile | Liquid-Liquid Extraction with Ethyl Acetate |
| LC Column | Asentis Express C18 | Hypurity C18 | Betasil C18 |
| Mobile Phase | Acetonitrile and 5mM Ammonium Trifluoroacetate | Methanol and 5mM Ammonium Formate | Acetonitrile and 2mM Ammonium Acetate (pH 3.4) |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| MRM Transition | 304.2 → 154.2 | 304.3 → 154.2 | Not Specified |
| Linear Range | 1.00 - 851.81 ng/mL | 1.11 - 534.0 ng/mL | Not Specified |
| LLOQ | 1.00 ng/mL | 1.11 ng/mL | 1.57 ng/mL |
| Reference | [1] | [2] | [6] |
Table 2: GC-MS Method Parameters
| Parameter | Method 1 |
| Matrix | Pharmaceutical Formulation |
| Sample Preparation | Derivatization with MSTFA/NH₄I/β-mercaptoethanol |
| GC Column | Agilent 6890 N |
| Ionization Mode | Electron Impact (EI) |
| Selected Ion Monitoring (m/z) | 223 and 252 |
| Linear Range | 3.5 - 300 ng/mL |
| LOD | 1.5 ng/mL |
| LOQ | 3.5 ng/mL |
| Reference | [4][5] |
Experimental Protocols
Protocol 1: Vildagliptin Analysis in Human Plasma by LC-MS/MS (Adapted from[1])
-
Sample Stabilization: Add malic acid to human plasma samples to stabilize Vildagliptin.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add an appropriate amount of Vildagliptin-D7 internal standard.
-
Add acetonitrile to precipitate proteins.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatography:
-
Column: Asentis Express C18
-
Mobile Phase: A gradient of acetonitrile and 5mM ammonium trifluoroacetate.
-
Flow Rate: As optimized for the column dimensions.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), Positive mode.
-
MRM Transitions:
-
Vildagliptin: 304.2 → 154.2
-
Vildagliptin-D7: 311.1 → 161.2
-
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
Protocol 2: Vildagliptin Analysis in Pharmaceutical Formulation by GC-MS (Adapted from[4][5])
-
Sample Preparation:
-
Dissolve the pharmaceutical formulation in a suitable solvent (e.g., methanol:water).
-
-
Derivatization:
-
Take an aliquot of the sample solution.
-
Add the derivatizing reagent MSTFA/NH₄I/β-mercaptoethanol.
-
Incubate at 60°C for 30 minutes to form the O-TMS derivative of Vildagliptin.
-
-
Gas Chromatography:
-
Column: A suitable capillary column for drug analysis (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Temperature Program: Optimize the temperature ramp to ensure good separation and peak shape.
-
-
Mass Spectrometry:
-
Ionization: Electron Impact (EI).
-
Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: m/z 223 and 252 for the Vildagliptin derivative.
-
Visualizations
Caption: Vildagliptin's mechanism of action.
Caption: A typical LC-MS/MS workflow for Vildagliptin analysis in plasma.
Caption: Troubleshooting logic for low sensitivity in Vildagliptin analysis.
References
- 1. bohrium.com [bohrium.com]
- 2. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 3. researchgate.net [researchgate.net]
- 4. Development of Sensitive and Specific Analysis of Vildagliptin in Pharmaceutical Formulation by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
Technical Support Center: Vildagliptin Dihydrate In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in in vivo experiments involving Vildagliptin dihydrate.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Vildagliptin dihydrate that can influence in vivo experiments?
A1: Vildagliptin dihydrate is a white to off-white powder that is freely soluble in water.[1] Its solubility in aqueous solutions is a critical factor for preparing homogeneous dosing solutions for oral gavage. Inconsistent dissolution can lead to inaccurate dosing and high variability in plasma concentrations. The compound's stability is pH-dependent, with degradation observed in acidic, basic, and oxidative conditions, which can impact the integrity of the dosing solution if not prepared and stored correctly.[2]
Q2: What is the primary mechanism of action of Vildagliptin?
A2: Vildagliptin is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[3][4][5] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By inhibiting DPP-4, Vildagliptin increases the levels of active GLP-1 and GIP, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, leading to improved glycemic control.[3][4][5]
Q3: What are the typical pharmacokinetic parameters of Vildagliptin in preclinical species?
A3: Vildagliptin is rapidly absorbed following oral administration, with peak plasma concentrations (Cmax) typically reached within 0.5 to 1.5 hours in rats and dogs.[6] It exhibits moderate to high oral bioavailability in these species.[6] The elimination half-life is relatively short.[6] Due to its rapid absorption and clearance, precise timing of blood sampling is crucial for accurately characterizing its pharmacokinetic profile and minimizing variability.
Q4: How does food intake affect the pharmacokinetics of Vildagliptin?
A4: In humans, food does not have a clinically relevant impact on the overall exposure (AUC) to Vildagliptin, although it can slightly delay the time to reach peak plasma concentration (Tmax).[7] For preclinical studies, it is crucial to standardize the feeding schedule (e.g., fasting or non-fasting) across all animals in a study group to minimize variability in absorption.[8]
Troubleshooting Guide
Issue 1: High variability in plasma drug concentrations between animals in the same dose group.
-
Question: We are observing significant inter-animal variability in Vildagliptin plasma concentrations despite administering the same dose. What are the potential causes and how can we mitigate this?
-
Answer:
-
Inaccurate Dosing:
-
Problem: Inhomogeneous dosing solution due to incomplete dissolution of Vildagliptin dihydrate.
-
Solution: Ensure the drug is fully dissolved in the vehicle. Use a validated preparation method and visually inspect for any particulate matter before administration. Prepare fresh dosing solutions daily unless stability data supports longer storage.
-
Problem: Inaccurate dose volume administration during oral gavage.
-
Solution: Calibrate pipettes and syringes regularly. Ensure the person administering the dose is properly trained and consistent in their technique.
-
-
Improper Oral Gavage Technique:
-
Problem: Incorrect placement of the gavage needle can lead to deposition of the drug in the esophagus or trachea instead of the stomach, resulting in incomplete or erratic absorption.
-
Solution: Use appropriately sized gavage needles for the animal's weight and age. Ensure proper restraint to align the head and body, facilitating correct needle passage. If resistance is met, do not force the needle; withdraw and re-insert.[9][10][11][12][13]
-
-
Physiological Differences:
-
Problem: Variations in gastric emptying time, intestinal motility, and metabolism among individual animals.
-
Solution: Standardize experimental conditions as much as possible. This includes acclimatizing animals to the procedure, maintaining a consistent diet and housing environment, and standardizing the fasting period before dosing.[14] Using animals from a single, reputable supplier can also help reduce genetic variability.
-
-
Issue 2: Lower than expected plasma concentrations of Vildagliptin.
-
Question: Our measured plasma concentrations of Vildagliptin are consistently lower than anticipated based on the administered dose. What could be the reason?
-
Answer:
-
Degradation of Vildagliptin in Dosing Solution:
-
Problem: Vildagliptin is susceptible to degradation in certain conditions.[2] If the dosing solution is prepared in an inappropriate vehicle or stored improperly, the actual concentration of the active drug may be lower than the nominal concentration.
-
Solution: Prepare dosing solutions fresh daily in a suitable vehicle (e.g., water for immediate use). If solutions need to be stored, conduct stability studies to determine appropriate storage conditions (temperature, light exposure) and duration. Avoid vehicles with extreme pH.
-
-
Formulation Issues:
-
Problem: The presence of certain excipients can be incompatible with Vildagliptin and may affect its stability or absorption.[15]
-
Solution: For early-stage preclinical studies, a simple aqueous solution is often sufficient. If a more complex formulation is required, ensure all excipients are compatible with Vildagliptin.
-
-
Analytical Sample Handling and Processing:
-
Problem: Vildagliptin can degrade in plasma samples if not handled and stored correctly.
-
Solution: Process blood samples promptly after collection. Use appropriate anticoagulants and store plasma samples at -70°C or lower until analysis.
-
-
Issue 3: Inconsistent or unexpected pharmacodynamic effects.
-
Question: We are seeing variable or no significant effect on our pharmacodynamic markers (e.g., blood glucose levels) despite administering what should be an effective dose of Vildagliptin. Why might this be happening?
-
Answer:
-
Variability in Drug Exposure:
-
Problem: The pharmacodynamic effect is directly related to the drug concentration at the site of action. High variability in plasma concentrations will lead to inconsistent pharmacodynamic responses.
-
Solution: Address the sources of pharmacokinetic variability as outlined in Issue 1. A robust and reproducible pharmacokinetic profile is a prerequisite for consistent pharmacodynamic effects.
-
-
Timing of Pharmacodynamic Measurements:
-
Problem: The timing of pharmacodynamic measurements relative to drug administration is critical, especially for a drug with a short half-life like Vildagliptin.
-
Solution: Design the study to capture the pharmacodynamic effect at the expected time of maximum drug concentration (Tmax) and at other relevant time points throughout the dosing interval.
-
-
Animal Model and Disease State:
-
Problem: The underlying physiology of the animal model can influence the response to Vildagliptin. For example, the severity of diabetes in a disease model can affect the magnitude of the glucose-lowering effect.
-
Solution: Ensure the animal model is well-characterized and appropriate for the study objectives. Standardize the induction of the disease state to minimize variability in baseline physiological parameters.
-
-
Data Presentation
Table 1: Physicochemical Properties of Vildagliptin
| Property | Value | Reference |
| Molecular Formula | C17H25N3O2 | N/A |
| Molecular Weight | 303.40 g/mol | N/A |
| Appearance | White to off-white powder | [1] |
| Solubility | Freely soluble in water | [1] |
Table 2: Pharmacokinetic Parameters of Vildagliptin in Preclinical Species (Oral Administration)
| Species | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Rat | 10 mg/kg | ~0.5-1.5 | Varies | Varies | 45-100 | [6] |
| Dog | 1 mg/kg | ~0.5-1.5 | Varies | Varies | 45-100 | [6] |
Note: Cmax and AUC values are dose-dependent and can vary based on the specific study conditions.
Experimental Protocols
1. Preparation of Vildagliptin Dihydrate Dosing Solution for Oral Gavage
-
Calculate the required amount of Vildagliptin dihydrate based on the desired dose, the number of animals, and the dosing volume.
-
Weigh the Vildagliptin dihydrate accurately using a calibrated analytical balance.
-
Select an appropriate vehicle. For simple formulations, sterile water or saline is suitable.
-
Add a small amount of the vehicle to the weighed Vildagliptin dihydrate and vortex to create a slurry.
-
Gradually add the remaining vehicle while continuously mixing (e.g., using a magnetic stirrer) until the final volume is reached.
-
Ensure complete dissolution by visually inspecting the solution for any undissolved particles.
-
Prepare the dosing solution fresh on the day of the experiment. If storage is necessary, validate the stability of the solution under the intended storage conditions.
2. Oral Gavage Administration in Mice
-
Animal Preparation:
-
Weigh each mouse immediately before dosing to ensure accurate dose calculation.
-
Briefly fast the animals (e.g., 4 hours) if required by the study protocol to reduce variability in absorption. Ensure free access to water.
-
-
Restraint:
-
Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head. The body should be held in a vertical position.[13]
-
-
Gavage Needle Insertion:
-
Use a sterile, ball-tipped gavage needle of the appropriate size (typically 20-22 gauge for adult mice).
-
Measure the needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark the needle if necessary.
-
Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The mouse should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance.[11][13] If resistance is felt, do not force it.
-
-
Dose Administration:
-
Once the needle is correctly positioned, administer the dosing solution slowly and steadily.
-
-
Post-Administration Monitoring:
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress, such as labored breathing or leakage of the dosing solution from the mouth or nose.[9]
-
3. Bioanalysis of Vildagliptin in Plasma by HPLC-MS/MS
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard to a known volume of plasma.
-
Vortex the samples to mix and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
Chromatographic Separation:
-
Use a C18 reverse-phase HPLC column.
-
Employ a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., methanol or acetonitrile), run in either an isocratic or gradient mode.
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Monitor the specific multiple reaction monitoring (MRM) transitions for Vildagliptin and the internal standard.
-
-
Quantification:
-
Construct a calibration curve using standards of known Vildagliptin concentrations in blank plasma.
-
Determine the concentration of Vildagliptin in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Visualizations
Caption: Vildagliptin inhibits DPP-4, increasing active GLP-1 and GIP levels.
Caption: Workflow for a typical in vivo pharmacokinetic/pharmacodynamic study.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ueda2013 dpp-4 inhibitors “vildagliptin” -d.mesbah | PDF [slideshare.net]
- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 9. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 10. instechlabs.com [instechlabs.com]
- 11. uq.edu.au [uq.edu.au]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. ouv.vt.edu [ouv.vt.edu]
- 14. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs [mdpi.com]
- 15. researchgate.net [researchgate.net]
Strategies to prevent Vildagliptin dihydrate degradation during sample storage
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with Vildagliptin dihydrate. Below you will find frequently asked questions and troubleshooting guides to help prevent its degradation during sample storage and analysis.
Troubleshooting Guide
Issue: Vildagliptin Dihydrate Degradation Observed in Stored Samples
Use the following table to understand the potential causes of Vildagliptin dihydrate degradation based on the storage conditions and observed degradation products.
| Storage Condition | Potential Degradation Pathway | Key Degradation Products | Recommended Prevention Strategy |
| Acidic (e.g., pH < 4) | Acid-catalyzed hydrolysis | 2-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) hexahydropyrrolo[1,2-a]pyrazine-1,4-dione[1][2] | Maintain pH between 6.8 and 8.0. Use appropriate buffer systems. |
| Basic (e.g., pH > 8) | Base-catalyzed hydrolysis | 1-(((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)glycyl)pyrrolidine-2-carboxamide and others[1][3] | Maintain pH between 6.8 and 8.0. Avoid strong bases. |
| Oxidative (e.g., presence of peroxides) | Oxidation | N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) glycinate and others[1][2] | Use antioxidants. Store samples under an inert atmosphere (e.g., nitrogen or argon). |
| High Temperature (e.g., > 40°C) | Thermal Degradation | Increased rate of hydrolysis and oxidation | Store samples at recommended temperatures (2-8°C for short-term, -20°C or lower for long-term). |
| Aqueous Solution | Hydrolysis | Degradation products from acidic or basic hydrolysis depending on pH | Prepare solutions fresh. If storage is necessary, use a buffered solution at neutral pH and store at low temperatures. |
| Presence of Certain Excipients | Incompatibility | Varies depending on the excipient. Lactose and mannitol can impact stability.[3][4] | Conduct compatibility studies with intended excipients.[3] |
| Biological Samples (e.g., Plasma) | Enzymatic Degradation | Not extensively detailed in the provided results, but enzymatic degradation is a possibility in biological matrices. | Add stabilizers like malic acid to plasma samples.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Vildagliptin dihydrate?
Vildagliptin dihydrate is primarily susceptible to degradation through hydrolysis under both acidic and basic conditions, and through oxidation.[3][7][8] It is relatively stable under neutral, thermal (in solid state), and photolytic stress conditions.[7]
Q2: What are the optimal storage conditions for Vildagliptin dihydrate solid powder and solutions?
-
Solid Powder: Store in a well-closed container at controlled room temperature, protected from moisture.
-
Solutions: It is highly recommended to prepare solutions fresh. If short-term storage is necessary, use a buffered solution at a neutral pH (6.8-8.0) and store at 2-8°C. For long-term storage, freeze solutions at -20°C or below.
Q3: How can I prevent the degradation of Vildagliptin in biological samples like plasma?
For the analysis of Vildagliptin in human plasma, the addition of a stabilizer is recommended to prevent degradation. One study suggests the use of malic acid in the plasma to ensure stability.[5][6]
Q4: Are there any known excipients that are incompatible with Vildagliptin dihydrate?
Studies have shown that some common pharmaceutical excipients can influence the stability of Vildagliptin. For instance, lactose and mannitol have been observed to have an impact on its stability under conditions of high temperature and humidity.[3][4] Therefore, it is crucial to perform compatibility studies with any new formulation.
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Vildagliptin Stability
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of Vildagliptin dihydrate in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.[7]
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 1 M HCl and heat at 80°C for several hours (e.g., 3, 5, and 9 hours).[7] Neutralize the solution with an equivalent amount of 1 M NaOH before analysis.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M or 1 M NaOH and keep at room temperature or heat at a controlled temperature (e.g., 70°C) for a specified time.[7] Neutralize the solution with an equivalent amount of 1 M HCl before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for several hours (e.g., 1 and 7 hours).[2]
-
Thermal Degradation (Solid State): Store the Vildagliptin dihydrate powder at elevated temperatures (e.g., 80°C, 120°C, and 150°C) for various durations.[7] Dissolve the stressed powder in a suitable diluent for analysis.
-
Photolytic Degradation: Expose the Vildagliptin dihydrate solution and solid powder to UV light (e.g., in a photostability chamber).
3. Sample Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC-UV method. A common method uses a C18 column with a gradient elution of a buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile).[1][9] Monitor the chromatograms for the appearance of new peaks corresponding to degradation products.
-
For structural elucidation of unknown degradation products, LC-MS can be employed.[1]
Visualizations
Vildagliptin Degradation Pathways
Caption: Major degradation pathways of Vildagliptin dihydrate.
Recommended Sample Handling Workflow
Caption: Workflow for handling Vildagliptin samples to minimize degradation.
Troubleshooting Decision Tree for Vildagliptin Degradation
Caption: Decision tree for troubleshooting Vildagliptin degradation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bohrium.com [bohrium.com]
- 6. Addressing stability issues of vildagliptin: Method optimization and validation for accurate analysis in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 8. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physicochemical Properties and Methods of Analysis of Vildagliptin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the throughput of Vildagliptin dihydrate analytical methods
Technical Support Center: Vildagliptin Dihydrate Analytical Methods
Welcome to the technical support center for enhancing the throughput of Vildagliptin dihydrate analytical methods. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize their analytical workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of enhancing the throughput for Vildagliptin analytical methods? A1: The primary goal is to reduce the time required for each analysis without compromising accuracy, precision, or sensitivity. This is crucial for applications like quality control in manufacturing, high-volume sample testing in clinical trials, and bioequivalence studies. Key strategies include shortening run times, simplifying sample preparation, and implementing automation.
Q2: Which analytical technique is most commonly used for Vildagliptin analysis and is best suited for high-throughput screening? A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used method for Vildagliptin analysis.[1][2] For higher throughput, Ultra-Performance Liquid Chromatography (UPLC), a variation of HPLC that uses smaller particle size columns, is often employed to achieve significantly shorter run times.[3][4] LC-MS/MS methods also offer high sensitivity and speed, particularly for bioanalytical applications.[5][6]
Q3: What are typical retention times for Vildagliptin in RP-HPLC methods? A3: Retention times for Vildagliptin can vary based on the specific method parameters (e.g., column, mobile phase, flow rate). Reported retention times range from approximately 2.2 minutes to 7.0 minutes.[5][6][7] Methods with shorter retention times are generally preferred for higher throughput.[8]
Q4: How can I address the chemical instability of Vildagliptin during analysis? A4: Vildagliptin can be unstable and prone to degradation, especially in solutions under acidic, basic, or oxidative conditions.[9][10] For bioanalytical methods using human plasma, adding a stabilizing agent like malic acid to the plasma can prevent degradation.[5][6] It is also crucial to control temperature and pH during sample preparation and storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of Vildagliptin dihydrate.
Q: I am experiencing significant peak tailing for the Vildagliptin peak. What are the likely causes and solutions? A: Peak tailing can compromise peak integration and reduce accuracy. Common causes and their solutions are outlined below.
-
Cause 1: Column Overload. Injecting a sample that is too concentrated can saturate the column.
-
Solution: Dilute the sample to a lower concentration within the method's linear range.[11]
-
-
Cause 2: Secondary Interactions. Silanol groups on the silica-based C18 column can interact with the analyte.
-
Cause 3: Column Degradation. The column may be contaminated or have lost its stationary phase.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the column.
-
Q: My retention times are shifting between injections. What should I check? A: Unstable retention times affect the reliability and precision of the method.
-
Cause 1: Inconsistent Mobile Phase Composition. Poorly mixed mobile phase or solvent evaporation can alter the composition.
-
Solution: Ensure the mobile phase is thoroughly mixed and degassed. Keep solvent bottles covered to prevent evaporation. Prepare fresh mobile phase daily.
-
-
Cause 2: Fluctuations in Column Temperature. Changes in ambient temperature can affect retention time.
-
Solution: Use a column oven to maintain a consistent temperature throughout the analytical run.
-
-
Cause 3: Pump Malfunction. Issues with the HPLC pump can lead to an inconsistent flow rate.
-
Solution: Check the pump for leaks and perform routine maintenance, including seal replacement. Prime the pump before starting a sequence to remove air bubbles.
-
Q: I am observing a high baseline noise. How can I reduce it? A: A noisy baseline can interfere with the detection and quantification of low-concentration samples.
-
Cause 1: Air Bubbles in the System. Air bubbles in the pump or detector cell are a common source of noise.
-
Solution: Degas the mobile phase thoroughly using sonication or an inline degasser. Prime the system to purge any trapped air.
-
-
Cause 2: Contaminated Mobile Phase or Column. Impurities in the solvents or a contaminated column can elevate the baseline.
-
Solution: Use high-purity HPLC-grade solvents.[12] Filter the mobile phase before use. Clean the column using appropriate washing procedures.
-
-
Cause 3: Detector Lamp Issue. An aging detector lamp can cause inconsistent light output.
-
Solution: Check the lamp's energy output. If it is low or unstable, replace the lamp according to the manufacturer's instructions.
-
Data Presentation: Comparison of High-Throughput Methods
The table below summarizes key parameters from various published RP-HPLC methods for Vildagliptin analysis, highlighting factors that influence throughput.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Altima C18 (150x4.6mm, 5µm) | Inertsil C18 (250x4.6mm)[12] | C18 Asentis Express[5][6] | Waters X-Bridge C8 (150x4.6mm, 5µm)[14] |
| Mobile Phase | Buffer (pH 2.6):Acetonitrile (72:28) | Phosphate Buffer (pH 3.6):Acetonitrile (40:60)[12] | Acetonitrile:Ammonium trifluoroacetate 5mM[5][6] | Buffer (pH 3.0):(ACN:Methanol) (80:19:1)[14] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[12] | Not Specified | 1.2 mL/min[14] |
| Detection (UV) | 266 nm | 215 nm[12] | Not Applicable (LC-MS/MS) | 210 nm[14] |
| Run Time | ~3.25 min | ~3.92 min[12] | ~2.2 min[5][6] | Not Specified |
Experimental Protocols
High-Throughput RP-HPLC Method Protocol
This protocol is a synthesized example based on common high-throughput methodologies.[11]
1. Materials and Reagents:
-
Vildagliptin Dihydrate Reference Standard
-
Acetonitrile (HPLC Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Milli-Q or HPLC grade water
-
Vildagliptin tablets (e.g., 50 mg)
2. Chromatographic Conditions:
-
HPLC System: A system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: Altima C18 (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of buffer (dilute orthophosphoric acid, pH adjusted to 2.6) and acetonitrile in a 72:28 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at 25°C.
-
Run Time: Approximately 6 minutes.[11]
3. Preparation of Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of Vildagliptin reference standard and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of the mobile phase as a diluent and sonicate for 5-10 minutes to dissolve completely.
-
Make up the volume to 10 mL with the diluent and mix well.
4. Preparation of Working Standard Solutions:
-
From the stock solution, prepare a series of working standard solutions (e.g., 5, 10, 15, 20, 25 µg/mL) by further dilution with the mobile phase.[11] These will be used to construct the calibration curve.
5. Preparation of Sample Solution (from tablets):
-
Weigh and finely powder 20 Vildagliptin tablets.
-
Transfer an amount of powder equivalent to 10 mg of Vildagliptin into a 10 mL volumetric flask.
-
Add about 7 mL of diluent, sonicate for 15 minutes to ensure complete extraction, and then make up the volume to 10 mL.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method (e.g., 20 µg/mL).
6. Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the blank (diluent), followed by the working standard solutions and the sample solutions.
-
Record the peak areas and calculate the concentration of Vildagliptin in the sample using the calibration curve.
Visualizations
Caption: A logical workflow for developing a high-throughput analytical method.
Caption: A step-by-step guide for troubleshooting unstable retention times.
References
- 1. Physicochemical Properties and Methods of Analysis of Vildagliptin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjstonline.com [rjstonline.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. wjpr.net [wjpr.net]
- 5. bohrium.com [bohrium.com]
- 6. Addressing stability issues of vildagliptin: Method optimization and validation for accurate analysis in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journalcmpr.com [journalcmpr.com]
- 8. pharmacyscijournal.com [pharmacyscijournal.com]
- 9. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ajpamc.com [ajpamc.com]
- 12. ijrpr.com [ijrpr.com]
- 13. Liquid Chromatographic Methods for the Determination of Vildagliptin in the Presence of its Synthetic Intermediate and the Simultaneous Determination of Pioglitazone Hydrochloride and Metformin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. globalresearchonline.net [globalresearchonline.net]
Validation & Comparative
Vildagliptin vs. Sitagliptin: A Comparative Analysis of Glycemic Variability Control
A deep dive into the clinical evidence comparing two leading DPP-4 inhibitors in the management of Type 2 Diabetes Mellitus, this guide offers researchers, scientists, and drug development professionals a comprehensive overview of Vildagliptin and Sitagliptin's performance in controlling glycemic variability. The following sections present quantitative data from comparative studies, detailed experimental protocols, and visualizations of the underlying pharmacological pathways.
Executive Summary
Both Vildagliptin and Sitagliptin are effective dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes mellitus.[1] Their primary mechanism of action involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release.[2][3][4] While both drugs demonstrate efficacy in improving glycemic control, studies suggest potential differences in their impact on glycemic variability, a key factor in the development of diabetes-related complications. This guide synthesizes findings from multiple studies to objectively compare their performance.
Quantitative Data Comparison
The following tables summarize key quantitative data from comparative clinical studies.
| Table 1: Glycemic Variability Parameters | |||
| Parameter | Vildagliptin | Sitagliptin | Study Reference |
| Mean Amplitude of Glycemic Excursions (MAGE) (mg/dL) | ↓ 13.4 ± 35.7 (change from baseline) | ↓ 8.4 ± 24.3 (change from baseline) | [1][5] |
| 110.5 ± 33.5 | 129.4 ± 45.1 | [6] | |
| Significantly lower than Sitagliptin (p=0.040) | [6] | ||
| Standard Deviation (SD) of Blood Glucose (mg/dL) | Lower than Sitagliptin (not statistically significant) | [7] | |
| Mean 24-hour Blood Glucose (mg/dL) | 142.1 ± 35.5 | 153.2 ± 37.0 | [6] |
| Significantly lower than Sitagliptin (p=0.012) | [6] |
| Table 2: Glycosylated Hemoglobin (HbA1c) Levels | |||
| Parameter | Vildagliptin | Sitagliptin | Study Reference |
| Change in HbA1c (%) | -1.33 ± 0.11 | -0.84 ± 0.08 | [8] |
| Significantly greater reduction than Sitagliptin (P < 0.05) | [8] | ||
| From 7.1 ± 0.6 to 6.8 ± 0.6 (p=0.006) | From 7.1 ± 0.6 to baseline (no significant change) | [1][5] | |
| Patients Achieving HbA1c <7% | 58% | 42% | [9] |
Experimental Protocols
Study Design: Comparative effects of vildagliptin and sitagliptin determined by continuous glucose monitoring (CGM)[1][5][10]
-
Objective: To compare the effects of switching to Vildagliptin versus increasing the dose of Sitagliptin on glycemic variability in patients with type 2 diabetes already receiving Sitagliptin and insulin.
-
Study Population: 33 patients with type 2 diabetes mellitus treated with insulin and Sitagliptin (50 mg/day) for at least 3 months.[5][10]
-
Methodology: This was a prospective, randomized, parallel-group comparison trial.[1][5][10] Patients were randomly assigned to one of two groups:
-
Data Collection: Continuous glucose monitoring (CGM) was performed at baseline and after 8 weeks of treatment to assess glycemic variability parameters, including the primary endpoint, Mean Amplitude of Glycemic Excursions (MAGE).[1][5] HbA1c levels were also measured at baseline and at the end of the study.[1][5]
Study Design: Crossover Pilot Study (J-VICTORIA study)[6][7]
-
Objective: To compare the effects of Vildagliptin and Sitagliptin on blood glucose levels and their fluctuations using CGM.
-
Study Population: 20 patients with type 2 diabetes mellitus.[6]
-
Methodology: A crossover study where patients were randomly allocated to receive either Vildagliptin (100 mg daily) then Sitagliptin (50 mg daily), or vice versa.[6][7] Each treatment period was for one month.[6]
-
Data Collection: CGM was used to measure 24-hour blood glucose levels, MAGE, and other glycemic parameters.[6]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of DPP-4 inhibitors and a typical experimental workflow for comparing their effects.
References
- 1. Comparative effects of vildagliptin and sitagliptin determined by continuous glucose monitoring in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The effects of vildagliptin on glycemic variability in patients with type 2 diabetes on premixed insulin therapy [frontiersin.org]
- 3. The effects of vildagliptin on glycemic variability in patients with type 2 diabetes on premixed insulin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of vildagliptin twice daily vs. sitagliptin once daily using continuous glucose monitoring (CGM): Crossover pilot study (J-VICTORIA study) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of vildagliptin twice daily vs. sitagliptin once daily using continuous glucose monitoring (CGM): Crossover pilot study (J-VICTORIA study) | springermedizin.de [springermedizin.de]
- 8. Efficacy and safety of vildagliptin, sitagliptin, and linagliptin as add-on therapy in Chinese patients with T2DM inadequately controlled with dual combination of insulin and traditional oral hypoglycemic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. esmed.org [esmed.org]
- 10. bohrium.com [bohrium.com]
A Comparative Analysis of Vildagliptin and Saxagliptin on Incretin Hormone Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two dipeptidyl peptidase-4 (DPP-4) inhibitors, vildagliptin and saxagliptin, on the levels of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This analysis is based on available clinical data and aims to provide an objective overview for research and drug development purposes.
Mechanism of Action
Both vildagliptin and saxagliptin are oral antihyperglycemic agents that belong to the DPP-4 inhibitor class of drugs.[1][2] Their primary mechanism of action involves inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of the incretin hormones GLP-1 and GIP.[3][4] By blocking DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP, thereby enhancing their glucose-lowering effects.[3][4] This includes stimulating glucose-dependent insulin secretion from pancreatic β-cells and suppressing glucagon secretion from pancreatic α-cells.[3]
Comparative Efficacy on Incretin Levels
Direct head-to-head clinical trials exhaustively comparing the quantitative effects of vildagliptin and saxagliptin on GLP-1 and GIP levels are limited. However, data from separate clinical studies provide insights into the efficacy of each drug.
A study by Mari et al. (2005) on patients with type 2 diabetes treated with vildagliptin (100 mg daily) demonstrated a significant increase in the plasma levels of intact, biologically active GLP-1 and GIP.[5][6] After 28 days of treatment, the 13.5-hour mean plasma intact GLP-1 levels more than doubled compared to placebo.[5][6] Similarly, a marked increase in the 13.5-hour mean plasma intact GIP levels was observed with vildagliptin treatment.[5][6]
For saxagliptin, clinical data indicates that oral administration results in a 2- to 3-fold increase in circulating levels of GLP-1 and GIP.[7]
The following table summarizes the available quantitative data on the effects of vildagliptin and saxagliptin on incretin levels from separate studies.
| Drug | Dosage | Duration of Treatment | Effect on GLP-1 Levels | Effect on GIP Levels | Source |
| Vildagliptin | 100 mg daily | 28 days | > 2-fold increase (13.5-h mean) | Marked increase (13.5-h mean) | [5][6] |
| Saxagliptin | Not specified | Not specified | 2- to 3-fold increase | 2- to 3-fold increase | [7] |
Experimental Protocols
Vildagliptin Study (Mari et al., 2005)
Objective: To examine the effects of 28-day treatment with vildagliptin on β-cell function and incretin levels in patients with type 2 diabetes.[5]
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[5]
Participants: Patients with type 2 diabetes.[5]
Intervention:
Methodology for Incretin Measurement:
-
Blood samples were collected over a 24-hour period at baseline (day -1) and on day 28 of treatment.[5]
-
Plasma concentrations of intact GLP-1 and GIP were measured using specific enzyme-linked immunosorbent assays (ELISAs).[5] The assays were designed to specifically detect the biologically active forms of the hormones.
-
The 13.5-hour mean plasma concentrations were calculated to assess the overall effect of the treatment on incretin levels.[6]
General Experimental Protocol for DPP-4 Inhibitor Studies
The following outlines a general experimental workflow for a clinical trial designed to assess the effect of a DPP-4 inhibitor, such as saxagliptin, on incretin levels.
Study Design: A randomized, double-blind, placebo-controlled, crossover or parallel-group study.
Participants: Healthy volunteers or patients with type 2 diabetes.
Procedure:
-
Screening and Baseline: Participants undergo a screening process to ensure they meet the inclusion criteria. Baseline measurements of fasting plasma glucose, HbA1c, and incretin levels (GLP-1 and GIP) are taken.
-
Randomization and Treatment: Participants are randomly assigned to receive either the DPP-4 inhibitor (e.g., saxagliptin) or a placebo for a specified duration.
-
Meal Tolerance Test (MTT): An MTT is performed before and after the treatment period. Participants consume a standardized meal, and blood samples are collected at regular intervals (e.g., -15, 0, 15, 30, 60, 90, 120, 180 minutes) relative to meal ingestion.
-
Incretin Level Measurement: Plasma samples are analyzed for active GLP-1 and GIP concentrations using validated immunoassays (e.g., ELISA). It is crucial to use assays that specifically measure the intact, active forms of the hormones, as DPP-4 rapidly degrades them.
-
Data Analysis: The area under the curve (AUC) for GLP-1 and GIP is calculated to determine the total and postprandial incretin response. Statistical analysis is performed to compare the changes in incretin levels between the treatment and placebo groups.
Visualizations
Incretin Signaling Pathway and DPP-4 Inhibition
Caption: DPP-4 Inhibitor Mechanism of Action.
Experimental Workflow for Incretin Assessment
Caption: Clinical Trial Workflow for Incretin Assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. mdpi.com [mdpi.com]
- 4. Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a bioanalytical method for Vildagliptin dihydrate according to FDA/EMA guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Vildagliptin dihydrate in biological matrices, adhering to the principles outlined in the FDA and EMA guidelines, currently harmonized under the ICH M10 guideline. The following sections detail the experimental protocols and present comparative data to aid in the selection of the most appropriate method for pharmacokinetic and toxicokinetic studies.
Comparative Analysis of Validated Bioanalytical Methods
The two most prevalent techniques for the bioanalytical quantification of Vildagliptin are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice between these methods often depends on the required sensitivity, selectivity, and the nature of the study.
Method Performance Characteristics
The following tables summarize the key validation parameters for representative HPLC-UV and LC-MS/MS methods for Vildagliptin analysis in human and rat plasma.
Table 1: HPLC-UV Method Validation Parameters for Vildagliptin
| Parameter | Method 1 (Human Plasma) | Method 2 (Rat Plasma) |
| Linearity Range (µg/mL) | 10 - 120 | 50 - 90 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 10 | 9.94 |
| Accuracy (%) | Within ±15% | Not explicitly stated |
| Precision (% RSD) | < 15% | Not explicitly stated |
| Recovery (%) | Not explicitly stated | 99.73% |
| Internal Standard (IS) | Tolbutamide | Not explicitly stated |
Table 2: LC-MS/MS Method Validation Parameters for Vildagliptin
| Parameter | Method 1 (Human Plasma)[1] | Method 2 (Rat Plasma)[2][3] | Method 3 (Aqueous Matrix)[4] |
| Linearity Range (ng/mL) | 1.11 - 534.0 | 7.06 - 3023.81 | 10 - 1875 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.11 | 7.06 | 10 |
| Accuracy (%) | 99.8% - 109.3% | Within ± 15% | Meets FDA requirements |
| Precision (% RSD) | 0.9% - 8.5% | < 9% | Meets FDA requirements |
| Recovery (%) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Internal Standard (IS) | ¹³C-¹⁵N-Vildagliptin | Vildagliptin-D7 | Not explicitly stated |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below. These protocols are based on established and published methods for Vildagliptin analysis.
HPLC-UV Method
a. Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma sample, add 400 µL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
b. Chromatographic Conditions
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of phosphate buffer (pH adjusted) and acetonitrile in a specified ratio (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a specified wavelength (e.g., 210 nm).
-
Temperature: Ambient
LC-MS/MS Method
a. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., Vildagliptin-D7).
-
Vortex for 30 seconds.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer a portion of the supernatant to an autosampler vial.
-
Inject a 5 µL aliquot into the LC-MS/MS system.
b. Chromatographic and Mass Spectrometric Conditions
-
Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase: Gradient elution with a mixture of ammonium acetate buffer and acetonitrile.
-
Flow Rate: 0.5 mL/min
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) of the transitions for Vildagliptin and its internal standard (e.g., Vildagliptin: m/z 304.4 → 154.1; Vildagliptin-D7: m/z 311.1 → 161.1).[2]
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the processes involved in the bioanalytical method validation, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for bioanalytical method validation.
Caption: Vildagliptin's mechanism of action signaling pathway.
References
Cross-Validation of Analytical Methods for Vildagliptin Dihydrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Validated Analytical Methods
The following tables summarize the key parameters and performance characteristics of various validated analytical methods for Vildagliptin dihydrate, providing a basis for method selection and evaluation.
High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Column | C18 (250x4.6mm, 5µm)[1][2] | C18 (250mm x 4.6mm, 5µm) | Altima C18 (150mm x 4.6mm, 5µm) | Inertsil C18 (250mm x 4.6mm, i.d.)[3] | C18 (150mm x 4.6mm, 5µm) |
| Mobile Phase | Buffer:Acetonitrile (50:50 v/v)[2] | Methanol:water (60:40 v/v), pH 4.5 with OPA | Acetonitrile:Phosphate Buffer (60:40), pH 3.6[3] | Dilute orthophosphoric acid:acetonitrile (72:28 v/v) | Acetonitrile and buffer solution pH 7.0 (gradient)[4] |
| Flow Rate | 1.0 mL/min[2] | 0.8 mL/min | 1.0 mL/min[3] | 1.0 mL/min | Not Specified |
| Detection Wavelength | 220 nm[2] | 207 nm | 215 nm[3] | 266 nm | 210 nm[4] |
| Retention Time | 5.017 min[2] | 3.25 min | 3.924 min[3] | 3.258 min | ~3.9 min |
| Linearity Range | 10-60 µg/mL[2] | 1-14 µg/mL | 50-90 µg/mL | 25-150 µg/mL | 20-80 µg/mL |
| Correlation Coefficient (R²) | 0.9996[2] | >0.9919 | 0.999 | 0.999 | 0.9999 |
| Accuracy (% Recovery) | 98.11-101.16%[2] | 100.13-100.29% | Not Specified | 99.73% | Not Specified |
| Precision (%RSD) | Intra-day: 0.68, Inter-day: 0.61[2] | <1.13% | Not Specified | Not Specified | Not Specified |
| LOD | 0.025 µg/mL[2] | Not Specified | 2.98 µg/mL | 0.06 µg/mL | 0.63 µg/mL |
| LOQ | 0.054 µg/mL[2] | Not Specified | 9.94 µg/mL | 0.21 µg/mL | 2.82 µg/mL |
UV-Visible Spectrophotometry Methods
| Parameter | Method A | Method B | Method C |
| Wavelength (λmax) | 210 nm[5] | 266 nm[4] | 244 nm[4] |
| Solvent/Medium | 0.1N HCl (acidic medium)[5] | Water[4] | Not Specified |
| Linearity Range | 5-60 µg/mL[5] | Not Specified | Not Specified |
| Correlation Coefficient (R²) | 0.999[5] | Not Specified | Not Specified |
| Accuracy (% Recovery) | 98-101%[5] | Not Specified | Not Specified |
| Precision (%RSD) | Intra-day: 1.263, Inter-day: 1.162[5] | Not Specified | Not Specified |
| LOD | 0.951 µg/mL[5] | Not Specified | Not Specified |
| LOQ | 2.513 µg/mL[5] | Not Specified | Not Specified |
Experimental Workflow and Protocols
The following sections detail a generalized workflow for inter-laboratory cross-validation and provide specific, reproducible protocols for the analysis of Vildagliptin dihydrate.
Inter-Laboratory Cross-Validation Workflow
A typical workflow for the cross-validation of an analytical method between laboratories involves several key stages to ensure the method is robust and transferable.
Caption: Workflow for Inter-Laboratory Method Cross-Validation.
Detailed Experimental Protocols
This protocol is based on a commonly cited, robust RP-HPLC method for the estimation of Vildagliptin in tablet dosage form.[1][2]
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 column (250 x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Vildagliptin dihydrate reference standard.
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen orthophosphate (AR grade).
-
Orthophosphoric acid (AR grade).
-
Water (HPLC grade).
-
Vildagliptin tablets (50 mg).
3. Chromatographic Conditions:
-
Mobile Phase: A filtered and degassed mixture of buffer (0.05M Potassium dihydrogen orthophosphate, pH adjusted to 4.5 with orthophosphoric acid) and Acetonitrile in a 50:50 v/v ratio.[2][6]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
4. Preparation of Standard Solution:
-
Accurately weigh and transfer 25 mg of Vildagliptin dihydrate reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.
-
From the stock solution, prepare working standard solutions in the linearity range (e.g., 10-60 µg/mL) by diluting with the mobile phase.[2][6]
5. Preparation of Sample Solution:
-
Weigh and finely powder not fewer than 20 Vildagliptin tablets.
-
Transfer a quantity of the powder equivalent to 50 mg of Vildagliptin into a 50 mL volumetric flask.
-
Add about 30 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute 1 mL of the filtrate to 10 mL with the mobile phase to obtain a final concentration of 100 µg/mL (assuming a 50 mg tablet). Adjust dilution as necessary to fall within the linearity range.
6. System Suitability:
-
Inject the standard solution five times and evaluate the system suitability parameters.
-
The relative standard deviation (RSD) for the peak areas should be not more than 2.0%.
-
The theoretical plates should be not less than 2000.
-
The tailing factor should be not more than 2.0.
7. Analysis:
-
Inject the prepared standard and sample solutions into the chromatograph.
-
Record the peak areas and calculate the amount of Vildagliptin in the sample.
This protocol is based on a simple and validated UV spectrophotometric method.[5]
1. Instrumentation:
-
UV-Visible double beam spectrophotometer with 1 cm matched quartz cuvettes.
2. Reagents and Materials:
-
Vildagliptin dihydrate reference standard.
-
Hydrochloric acid (HCl), 0.1N solution.[5]
-
Vildagliptin tablets (50 mg).
3. Method:
-
Determination of λmax: Scan a standard solution of Vildagliptin (e.g., 10 µg/mL) in 0.1N HCl from 200-400 nm to determine the wavelength of maximum absorbance (λmax). The reported λmax is 210 nm.[5]
4. Preparation of Standard Stock Solution:
-
Accurately weigh 10 mg of Vildagliptin dihydrate reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with 0.1N HCl to obtain a concentration of 100 µg/mL.
5. Preparation of Calibration Curve:
-
From the standard stock solution, prepare a series of dilutions in 0.1N HCl to obtain concentrations in the range of 5-60 µg/mL.[5]
-
Measure the absorbance of each solution at 210 nm against a 0.1N HCl blank.
-
Plot a calibration curve of absorbance versus concentration.
6. Preparation of Sample Solution:
-
Weigh and powder 20 tablets.
-
Transfer an amount of powder equivalent to 10 mg of Vildagliptin to a 100 mL volumetric flask.
-
Add about 70 mL of 0.1N HCl and sonicate for 15 minutes.
-
Dilute to volume with 0.1N HCl and filter through a suitable filter paper.
-
Further dilute the filtrate with 0.1N HCl to obtain a concentration within the calibration range.
7. Analysis:
-
Measure the absorbance of the final sample solution at 210 nm.
-
Determine the concentration of Vildagliptin in the sample solution from the calibration curve.
-
Calculate the amount of Vildagliptin in the tablet.
This guide is intended to provide a starting point for researchers and analysts working with Vildagliptin dihydrate. It is recommended that any method be fully validated in the user's laboratory to ensure its suitability for the intended application.
References
- 1. journalcmpr.com [journalcmpr.com]
- 2. researchgate.net [researchgate.net]
- 3. ijrpr.com [ijrpr.com]
- 4. Physicochemical Properties and Methods of Analysis of Vildagliptin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Method Development and Validation of UV-visible Spectrophotometric Method for the Estimation of Vildagliptin in Gastric Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacyscijournal.com [pharmacyscijournal.com]
Vildagliptin and Metformin Combination Therapy in Diabetic Animal Models: A Comparative Guide
This guide provides a comprehensive comparison of vildagliptin and metformin combination therapy in preclinical diabetic animal models. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of experimental data, protocols, and the underlying signaling pathways.
Comparative Efficacy of Vildagliptin and Metformin Combination Therapy
The following tables summarize the quantitative data from a key study investigating the effects of vildagliptin and metformin, both alone and in combination, in a high-fat, high-fructose diet and streptozotocin (STZ)-induced diabetic rat model.
Table 1: Effect on Glycemic Control
| Treatment Group | Blood Glucose (mg/dL) | Serum Insulin (μU/mL) |
| Normal Control | 95.3 ± 4.2 | 14.8 ± 1.1 |
| Diabetic Control | 285.1 ± 11.6 | 7.2 ± 0.5 |
| Metformin (100 mg/kg) | 148.7 ± 7.3 | 10.1 ± 0.8 |
| Vildagliptin (6 mg/kg) | 120.4 ± 6.1 | 12.5 ± 0.9 |
Data are presented as mean ± standard deviation.
Table 2: Effect on Serum Lipids
| Treatment Group | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | HDL-C (mg/dL) | LDL-C (mg/dL) |
| Normal Control | 88.2 ± 5.1 | 75.4 ± 4.7 | 45.1 ± 2.3 | 30.2 ± 1.9 |
| Diabetic Control | 175.6 ± 9.8 | 160.2 ± 8.5 | 28.7 ± 1.5 | 114.8 ± 6.3 |
| Metformin (100 mg/kg) | 110.3 ± 6.4 | 105.7 ± 5.9 | 38.2 ± 2.1 | 58.4 ± 3.7 |
| Vildagliptin (6 mg/kg) | 98.5 ± 5.5 | 90.1 ± 5.1 | 42.6 ± 2.4 | 45.3 ± 2.8 |
Data are presented as mean ± standard deviation. HDL-C: High-Density Lipoprotein Cholesterol; LDL-C: Low-Density Lipoprotein Cholesterol.
Table 3: Effect on Renal Function and Oxidative Stress
| Treatment Group | Serum Creatinine (mg/dL) | Serum Urea (mg/dL) | Malondialdehyde (MDA, nmol/mL) | Total Antioxidant Capacity (TAC, mM/L) |
| Normal Control | 0.6 ± 0.04 | 25.3 ± 1.8 | 1.8 ± 0.1 | 1.9 ± 0.1 |
| Diabetic Control | 1.9 ± 0.1 | 78.9 ± 4.5 | 5.2 ± 0.3 | 0.8 ± 0.05 |
| Metformin (100 mg/kg) | 1.1 ± 0.07 | 45.1 ± 2.9 | 3.1 ± 0.2 | 1.4 ± 0.09 |
| Vildagliptin (6 mg/kg) | 0.8 ± 0.05 | 32.6 ± 2.1 | 2.2 ± 0.1 | 1.7 ± 0.1 |
Data are presented as mean ± standard deviation.
Experimental Protocols
The following methodologies are based on a study that evaluated the ameliorative effects of metformin and vildagliptin in a rat model of diabetic kidney disease.
Induction of Type 2 Diabetes in a Rat Model
-
Animal Model: Male albino rats were used.
-
Diet: The rats were fed a high-fat, high-fructose diet (HFHF) for four weeks to induce insulin resistance.
-
Induction of Diabetes: After the dietary induction period, a single intraperitoneal (I.P) injection of a low dose of streptozotocin (STZ), 35 mg/kg body weight, dissolved in citrate buffer (pH 4.5), was administered to induce diabetes.
-
Confirmation of Diabetes: Diabetes was confirmed by measuring blood glucose levels. Rats with blood glucose levels greater than 200 mg/dL were considered diabetic and included in the study.
Treatment Regimen
-
Treatment Groups:
-
Normal Control: Healthy rats receiving the vehicle.
-
Diabetic Control: Diabetic rats receiving the vehicle.
-
Metformin-treated: Diabetic rats receiving metformin orally at a dose of 100 mg/kg/day.
-
Vildagliptin-treated: Diabetic rats receiving vildagliptin orally at a dose of 6 mg/kg/day.
-
-
Duration: The oral administration of the respective treatments was carried out for eight weeks.
Biochemical Analysis
-
Blood Collection: At the end of the treatment period, blood samples were collected from the rats.
-
Serum Separation: Serum was separated by centrifugation for the analysis of various biochemical parameters.
-
Parameters Measured:
-
Glycemic Control: Blood glucose and serum insulin levels were determined.
-
Lipid Profile: Total cholesterol, triglycerides, high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C) were measured.
-
Renal Function: Serum creatinine and urea levels were assessed.
-
Oxidative Stress: Serum levels of malondialdehyde (MDA) as a marker of lipid peroxidation and total antioxidant capacity (TAC) were determined.
-
Signaling Pathways
Vildagliptin Signaling Pathway
Vildagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] By inhibiting DPP-4, vildagliptin prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] This leads to increased levels of active GLP-1 and GIP, which in turn stimulate insulin secretion from pancreatic β-cells and suppress glucagon secretion from α-cells in a glucose-dependent manner.[1][2]
Caption: Vildagliptin inhibits DPP-4, increasing active GLP-1 and GIP levels.
Metformin Signaling Pathway
Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK). This activation leads to the suppression of hepatic gluconeogenesis (glucose production in the liver). Metformin also enhances insulin sensitivity in peripheral tissues, leading to increased glucose uptake.
Caption: Metformin activates AMPK, leading to reduced hepatic glucose production.
Experimental Workflow
The following diagram illustrates the general workflow for preclinical studies evaluating the efficacy of vildagliptin and metformin in diabetic animal models.
Caption: Workflow for evaluating vildagliptin and metformin in a diabetic rat model.
References
A Comparative Analysis of the Secretagogue Potential of Vildagliptin and Sulfonylureas
This guide provides an objective comparison of the insulin secretagogue potential of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin, and the traditional class of insulin secretagogues, sulfonylureas. The comparison is supported by experimental data from clinical trials, focusing on their mechanisms of action, glycemic efficacy, and safety profiles. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Type 2 Diabetes Mellitus (T2DM) is characterized by insulin resistance and a progressive decline in pancreatic β-cell function. Pharmacological interventions often target the enhancement of insulin secretion to improve glycemic control. Sulfonylureas have long been a cornerstone of T2DM therapy, acting as direct insulin secretagogues. Vildagliptin represents a newer class of agents that enhance insulin secretion through an incretin-based mechanism. Understanding the distinct pathways and clinical effects of these two classes is crucial for therapeutic strategy and future drug development.
Mechanism of Action: A Tale of Two Pathways
While both drug classes ultimately increase insulin release from pancreatic β-cells, their underlying molecular mechanisms are fundamentally different.
Sulfonylureas: Direct, Glucose-Independent Stimulation
Sulfonylureas exert their effects by directly binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel on the plasma membrane of pancreatic β-cells.[1][2] This binding event initiates the closure of the K-ATP channel, which reduces the efflux of potassium ions.[1][3] The resulting accumulation of positive charge inside the cell leads to membrane depolarization. This change in membrane potential activates voltage-gated calcium channels, causing an influx of calcium ions (Ca2+).[4] The subsequent rise in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing granules.[3] This mechanism is potent but operates independently of ambient glucose levels, which contributes to the significant risk of hypoglycemia associated with this class.[5]
Figure 1: Sulfonylurea Signaling Pathway
Vildagliptin: Glucose-Dependent Incretin Enhancement
Vildagliptin's mechanism is indirect and glucose-dependent. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[6] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][8] By inhibiting DPP-4, Vildagliptin increases the circulating levels of active GLP-1 and GIP.[7]
These incretin hormones bind to their specific G-protein coupled receptors on the β-cell surface.[8] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA) and Epac2, which potentiate the exocytosis of insulin granules, but only in the presence of elevated glucose levels.[6][8] This glucose-dependency significantly reduces the risk of hypoglycemia compared to sulfonylureas.[7] Furthermore, Vildagliptin improves the function of pancreatic α-cells, suppressing the inappropriate glucagon secretion often observed in T2DM patients.[6][9]
Figure 2: Vildagliptin (Incretin) Signaling Pathway
Comparative Efficacy: Head-to-Head Clinical Data
Numerous randomized controlled trials (RCTs) have compared the efficacy of Vildagliptin with sulfonylureas (most commonly glimepiride) as add-on therapy in patients inadequately controlled on metformin.
Glycemic Control
The data consistently demonstrate that Vildagliptin is non-inferior to sulfonylureas in terms of glycemic reduction. Changes in HbA1c, fasting plasma glucose (FPG), and 2-hour postprandial glucose (2h-PPG) are comparable between the two treatment groups over study durations ranging from 32 to 52 weeks.[10][11][12][13] One study conducted with Muslim patients fasting during Ramadan found that the Vildagliptin group achieved a greater reduction in HbA1c compared to the sulfonylurea group.[14]
Table 1: Comparative Efficacy in Glycemic Control (Add-on to Metformin)
| Parameter | Vildagliptin | Sulfonylurea (Glimepiride) | Study Duration | Reference |
|---|---|---|---|---|
| Δ HbA1c (%) | -0.44 | -0.53 | 52 weeks | [12] |
| Δ HbA1c (%) | -0.94 | -1.00 | 32 weeks | [13] |
| Δ FPG (mmol/L) | -1.01 | -1.14 | 52 weeks | [12] |
| Δ FPG (mmol/L) | -1.54 | -2.16 | 32 weeks | [13] |
| Δ 2h-PPG (mmol/L) | -3.53 | -3.72 | 32 weeks |[13] |
Safety and Tolerability Profile
The primary distinction in the clinical profiles of Vildagliptin and sulfonylureas lies in their safety and tolerability, particularly concerning hypoglycemia and body weight.
-
Hypoglycemia: Vildagliptin consistently demonstrates a significantly lower risk of hypoglycemia. Multiple studies report a 10-fold lower incidence of hypoglycemic events in patients treated with Vildagliptin compared to those treated with glimepiride.[10][12][13] Importantly, severe hypoglycemic events are rare to non-existent with Vildagliptin, whereas they are reported in the sulfonylurea arms.[12][13]
-
Body Weight: Treatment with Vildagliptin is typically weight-neutral or associated with a modest weight reduction.[14][15] In stark contrast, sulfonylurea therapy is consistently linked to weight gain.[11][13][15] The between-group difference can be substantial, with some studies showing a difference of nearly 2 kg over 52 weeks.[12]
Table 2: Comparative Safety and Tolerability Data
| Parameter | Vildagliptin | Sulfonylurea (Glimepiride) | Study Duration | Reference |
|---|---|---|---|---|
| Patients with ≥1 Hypoglycemic Event (%) | 1.7% | 16.2% | 52 weeks | [12] |
| Total Hypoglycemic Events | 39 | 554 | 52 weeks | [12] |
| Incidence of Hypoglycemia | 10-fold lower | - | 32 weeks | [13] |
| Δ Body Weight (kg) | -0.23 | +1.56 (Between-group diff: -1.79) | 52 weeks | [12] |
| Δ Body Weight (kg) | +0.23 | +2.53 | 32 weeks | [13] |
| Δ Body Weight (kg) | -1.2 | -0.03 | Ramadan Study |[14] |
Experimental Protocols
The assessment of secretagogue potential and metabolic effects in clinical trials involves a range of specialized protocols.
Figure 3: Generalized Experimental Workflow for a Comparative Trial
Assessment of Insulin Secretion
-
Glucose-Stimulated Insulin Release (GSIR) Assay: This is an in vitro method used to assess the potency of isolated pancreatic islets. Islets are sequentially incubated in low (e.g., 2.8 mM) and high (e.g., 28 mM) glucose concentrations. The amount of insulin released into the supernatant is measured by ELISA. The ratio of insulin secreted at high versus low glucose is calculated as the stimulation index, providing a direct measure of β-cell responsiveness.[16][17]
-
Intravenous Glucose Tolerance Test (IVGTT) & Hyperglycemic Clamp: These are considered gold-standard methods for assessing first-phase insulin secretion in vivo.[18] In an IVGTT, a bolus of glucose is administered intravenously, and blood samples are taken frequently in the initial minutes to measure the acute insulin response.[18] The hyperglycemic clamp involves raising and maintaining plasma glucose at a specific hyperglycemic level via a variable glucose infusion, allowing for the measurement of both first- and second-phase insulin secretion.[18]
Assessment of Insulin Sensitivity
-
Euglycemic-Hyperinsulinemic Clamp: This is the gold-standard method for quantifying insulin sensitivity.[19] A high physiological level of insulin is infused intravenously, and plasma glucose is maintained at a normal (euglycemic) level by a variable-rate glucose infusion. The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of whole-body insulin sensitivity, primarily reflecting insulin-mediated glucose uptake by skeletal muscle.[19] The "M value" is a common metric derived from this test.[15]
Assessment of Overall Glycemic Control
-
HbA1c, FPG, and Oral Glucose Tolerance Test (OGTT): HbA1c provides a measure of average glycemic control over the preceding 2-3 months. FPG assesses basal glucose levels. The OGTT, where a standard 75g glucose load is ingested, is used to measure postprandial glucose and insulin responses over at least 120 minutes.[18]
Conclusion
Vildagliptin and sulfonylureas are both effective insulin secretagogues that provide comparable improvements in glycemic control when used as add-on therapy to metformin. However, their secretagogue potential is governed by distinct molecular pathways, which translates into significant differences in their clinical profiles.
-
Sulfonylureas act as direct, glucose-independent secretagogues, offering potent glycemic lowering but at the cost of a high risk of hypoglycemia and weight gain.
-
Vildagliptin functions as a glucose-dependent secretagogue by enhancing the endogenous incretin system. This mechanism provides equivalent glycemic efficacy to sulfonylureas but with a markedly superior safety profile, characterized by a minimal risk of hypoglycemia and a favorable neutral-to-positive effect on body weight.
For researchers and drug development professionals, the comparison highlights the therapeutic advantage of targeting physiological, glucose-sensitive pathways for insulin secretion over direct, non-physiological stimulation of the β-cell.
References
- 1. Mechanisms of the glycaemic effects of sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. researchgate.net [researchgate.net]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. pharmacy180.com [pharmacy180.com]
- 6. youtube.com [youtube.com]
- 7. nbinno.com [nbinno.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. kapantais.gr [kapantais.gr]
- 11. [PDF] Comparison of Vildagliptin-Metformin and Glimepiride-Metformin Treatments in Type 2 Diabetic Patients | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Vildagliptin vs sulfonylurea in Indian Muslim diabetes patients fasting during Ramadan - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of vildagliptin and glimepiride: effects on glycaemic control, fat tolerance and inflammatory markers in people with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Potency Test: Glucose Stimulated Insulin Release Assay [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. Surrogate measures of first-phase insulin secretion versus reference methods intravenous glucose tolerance test and hyperglycemic clamp: a systematic review and meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring and estimating insulin resistance in clinical and research settings - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Vildagliptin (dihydrate): A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before disposal, it is essential to handle Vildagliptin (dihydrate) with appropriate personal protective equipment (PPE). This includes safety goggles with side shields, chemical-resistant gloves, and a lab coat.[3] Handling should occur in a well-ventilated area, such as a laboratory fume hood, to avoid inhalation of dust.[1][3] In case of a spill, contain the material to prevent it from entering drains or water courses.[1][3]
Step-by-Step Disposal Procedures
The recommended procedure for the disposal of Vildagliptin (dihydrate) involves treating it as chemical waste and engaging a licensed hazardous material disposal company.[1]
-
Segregation: Do not mix Vildagliptin (dihydrate) with general laboratory waste. It should be segregated as pharmaceutical waste. Depending on its formulation and any contaminants, it may be classified as hazardous or non-hazardous waste.[4][5]
-
Containment: Place the Vildagliptin (dihydrate) waste, including any contaminated materials, into a suitable, clearly labeled, and sealed chemical waste container.[6] This prevents accidental exposure and environmental release.
-
Collection and Transfer: Excess and expired Vildagliptin (dihydrate) should be offered to a licensed hazardous material disposal company.[1] Ensure compliance with all transportation regulations for chemical waste.
-
Incineration: The preferred method of disposal for many pharmaceutical products is incineration in a facility equipped with afterburners and scrubbers to minimize environmental impact.[1]
-
Avoid Improper Disposal: It is prohibited to dispose of hazardous pharmaceutical waste by flushing it down the drain ("sewering").[4][7] Avoid disposing of it in the regular trash unless it has been rendered non-hazardous according to institutional and local guidelines.
Pharmaceutical Waste Categorization
Proper segregation of pharmaceutical waste is critical for safe and compliant disposal. The following table summarizes common waste categories and their corresponding container colors used in many regulated environments.
| Waste Category | Description | Recommended Container Color |
| Non-Hazardous Medicines | Medicines and items contaminated with non-hazardous medicines. | Blue-lidded bin[8] |
| Hazardous Pharmaceutical Waste | Pharmaceuticals classified as hazardous by the EPA (e.g., P-listed, U-listed). | Black container[5] |
| Cytotoxic & Cytostatic Sharps | Sharps waste contaminated with cytotoxic and cytostatic agents. | Purple-lidded bin[8] |
| Contaminated Sharps | Needles, syringes, and other sharps with medical residue. | Yellow-lidded bin[8] |
Experimental Protocols
The provided search results do not contain specific experimental protocols for the disposal of Vildagliptin (dihydrate). The standard and recommended procedure is to adhere to the general guidelines for pharmaceutical waste disposal outlined by regulatory bodies such as the Environmental Protection Agency (EPA) and to consult your institution's environmental health and safety department.
Vildagliptin (dihydrate) Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Vildagliptin (dihydrate) in a laboratory setting.
Caption: Disposal workflow for Vildagliptin (dihydrate).
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. abmole.com [abmole.com]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. pharmalogistics.com [pharmalogistics.com]
- 5. danielshealth.com [danielshealth.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
Essential Safety and Logistical Information for Handling Vildagliptin (dihydrate)
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like Vildagliptin (dihydrate) is paramount. This guide provides essential procedural information on personal protective equipment (PPE), operational plans for safe handling, and compliant disposal methods. Adherence to these guidelines is critical for minimizing exposure and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) Recommendations
When handling Vildagliptin (dihydrate), a comprehensive approach to personal protection is necessary. The following table summarizes the recommended PPE. It is crucial to always consult the specific Safety Data Sheet (SDS) for the product you are using and to perform a risk assessment for your specific laboratory procedures.
| PPE Category | Recommendation | Relevant Standards/Notes |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields or a face shield.[1][2] | Should conform to EN 166 (EU) or be NIOSH-approved (US).[1] Facilities should be equipped with an eyewash station.[3][4] |
| Skin and Body Protection | Wear compatible chemical-resistant gloves and protective clothing, such as a lab coat.[2][3][5] For more extensive handling, fire/flame resistant and impervious clothing may be required.[1] | Gloves must be inspected prior to use and should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] Since specific breakthrough time data for Vildagliptin is not readily available, select gloves (e.g., nitrile) and replace them immediately after a splash or after handling the material. |
| Respiratory Protection | If exposure limits are exceeded, irritation is experienced, or if handling generates dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[2][3][5] For high airborne contaminant concentrations, positive-pressure supplied air respirators may be necessary.[2] | A risk assessment should be conducted to determine the necessity of respiratory protection.[6] Use in a well-ventilated area, preferably in a laboratory fume hood or other form of local exhaust ventilation.[1][3] |
| Occupational Exposure Limits (OEL) | As of the latest safety data sheets, no specific occupational exposure limits have been established by region-specific regulatory bodies for Vildagliptin.[1][4] The toxicological properties have not been thoroughly investigated.[3][4] | Due to the lack of established OELs, Vildagliptin should be handled as a potentially hazardous substance. Engineering controls and PPE should be utilized to minimize any potential for exposure. |
Operational and Disposal Plans
Safe Handling Procedures:
-
Engineering Controls: Handle Vildagliptin in a well-ventilated area. The use of a laboratory fume hood or other local exhaust ventilation is recommended to control airborne levels.[1][3] Ensure that safety showers and eyewash stations are readily accessible.[4][5]
-
Personal Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.[2] Contaminated clothing should be removed and washed before reuse.[3][5]
-
Handling Practices: Avoid contact with skin, eyes, and clothing.[2][4] Avoid the formation and inhalation of dust.[4] Use personal protective equipment as required.[2]
Spill and Accidental Release Measures:
-
Evacuate and Secure: Keep unnecessary personnel away from the spill area.[1]
-
Ventilate: Ensure adequate ventilation of the area.
-
Utilize PPE: Wear appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, safety goggles, and protective clothing.[1][3]
-
Containment and Cleanup:
-
For powder spills, cover with a plastic sheet or tarp to minimize spreading.[2]
-
Mechanically take up the spilled material (e.g., sweep or vacuum) and place it in a suitable, labeled container for disposal.[1] Avoid actions that create dust.[1]
-
Clean the spill surface thoroughly to remove any residual contamination.[1] Traces can be flushed away with water after the bulk of the material has been removed.[2]
-
Disposal Plan:
-
Unused Material: Excess and expired Vildagliptin should be treated as hazardous waste. It may be disposed of by burning in a chemical incinerator equipped with an afterburner and scrubber.[1] Always use a licensed hazardous material disposal company.[1]
-
Contaminated PPE and Materials: All contaminated items, including gloves, lab coats, and cleaning materials, should be collected in suitable, closed containers for disposal.[4] These materials should be disposed of in the same manner as the unused product.
-
Regulatory Compliance: Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[1] Do not allow the product to enter drains, water courses, or the soil.[1][4]
Workflow for PPE Selection when Handling Vildagliptin
Caption: PPE selection workflow for handling Vildagliptin.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
